1-(pyrrolidin-1-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(9)8-5-3-4-6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJUJNTWYKFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Pyrrolidin-1-yl)propan-1-one: A Comprehensive Spectroscopic Guide
CAS Number: 4553-05-3
Formula: C
Introduction
1-(Pyrrolidin-1-yl)propan-1-one is a tertiary amide characterized by a propionyl group attached to the nitrogen atom of a pyrrolidine ring. Unlike primary or secondary amides, this molecule lacks an N–H bond, which significantly influences its hydrogen-bonding capability and spectral signature. In drug development, this structural motif often serves as a robust linker or a pharmacophore fragment due to the metabolic stability of the tertiary amide bond and the conformational constraints imposed by the pyrrolidine ring.
This guide provides an in-depth analysis of the spectroscopic characteristics of 1-(pyrrolidin-1-yl)propan-1-one, focusing on the mechanistic origins of the observed signals in NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
The NMR spectra of 1-(pyrrolidin-1-yl)propan-1-one are defined by the restricted rotation around the amide C–N bond. The partial double bond character (
H NMR Data (400 MHz, CDCl )
The pyrrolidine ring protons appear as two distinct sets of signals due to their syn or anti relationship to the carbonyl oxygen.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.47 | Triplet ( | 2H | N–CH | Deshielded |
| 3.40 | Triplet ( | 2H | N–CH | Deshielded |
| 2.28 | Quartet ( | 2H | CO–CH | Methylene of the propionyl group. |
| 2.01 – 1.90 | Multiplet | 2H | Ring | Higher field pyrrolidine protons. |
| 1.89 – 1.79 | Multiplet | 2H | Ring | Distinct environment due to ring puckering/rotamerism. |
| 1.15 | Triplet ( | 3H | CH | Methyl terminus of the propionyl chain. |
C NMR Data (101 MHz, CDCl )
The carbon spectrum confirms the non-equivalence of the pyrrolidine carbons.
| Chemical Shift ( | Carbon Type | Assignment |
| 172.3 | Quaternary C | C=O (Carbonyl) |
| 46.4 | CH | Pyrrolidine C2/C5 (Rotamer A) |
| 45.6 | CH | Pyrrolidine C2/C5 (Rotamer B) |
| 27.9 | CH | Propionyl |
| 26.1 | CH | Pyrrolidine C3/C4 (Rotamer A) |
| 24.4 | CH | Pyrrolidine C3/C4 (Rotamer B) |
| 9.0 | CH | Propionyl CH |
Mechanistic Visualization: Amide Resonance & Restricted Rotation
The following diagram illustrates why the pyrrolidine carbons are split into distinct signals. The resonance structure creates a barrier to rotation, locking the ring carbons into distinct chemical environments relative to the oxygen atom.
Caption: The partial double bond character (resonance) prevents free rotation, creating distinct magnetic environments for the 'cis' and 'trans' pyrrolidine carbons.[1][2]
Mass Spectrometry (EI-MS)[6][7]
Under Electron Ionization (70 eV), 1-(pyrrolidin-1-yl)propan-1-one exhibits a fragmentation pattern dominated by
Key Fragmentation Ions
| m/z | Ion Identity | Formation Mechanism |
| 127 | [M] | Molecular ion. |
| 98 | [M – C | Base Peak. |
| 70 | [C | Pyrrolidine ring cation (loss of propionyl radical). |
| 57 | [C | Propionyl cation (retention of charge on carbonyl). |
| 55 | [C | Ring fragmentation (loss of ethylene from pyrrolidine). |
Fragmentation Pathway Diagram
Caption: The fragmentation is driven by the stability of the acylium and N-acylium ions. The loss of the ethyl group (m/z 98) is thermodynamically favored.
Infrared (IR) Spectroscopy[2][8][9][10]
The IR spectrum is diagnostic for a tertiary amide. The absence of N–H stretching bands (3300–3500 cm
Characteristic Bands
| Wavenumber (cm | Vibration Mode | Description |
| 2970 – 2870 | C–H Stretch | Aliphatic C–H stretching of the ethyl and pyrrolidine ring. |
| 1640 – 1650 | C=O Stretch | Amide I Band. Lower frequency than ketones (1715 cm |
| 1460 – 1420 | C–H Bend | Scissoring/bending of CH |
| 1250 – 1150 | C–N Stretch | Amide III Band. Mixed vibration involving C–N stretching and ring deformation. |
Experimental Protocols
Synthesis (Standard Protocol)
To generate authentic standards for spectroscopic verification:
-
Reagents: Pyrrolidine (1.0 equiv), Propionic Anhydride (1.1 equiv), Dichloromethane (DCM).
-
Procedure:
-
Cool a solution of pyrrolidine in DCM to 0°C.
-
Add propionic anhydride dropwise to control the exotherm.
-
Stir at room temperature for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO
(to remove propionic acid byproduct). -
Purification: Dry over MgSO
and concentrate in vacuo. Yield is typically quantitative.
-
NMR Sample Preparation
-
Solvent: CDCl
is the standard solvent. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Note: If peaks are broad, it indicates an intermediate exchange rate of rotamers. Cooling the sample to -20°C will sharpen the distinct rotamer signals; heating to >60°C will coalesce them into single averages.
References
-
National Institute of Standards and Technology (NIST). Pyrrolidine, 1-(1-oxopropyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 1-(Pyrrolidin-1-yl)propan-1-one (Compound).[3][4] National Library of Medicine.[4] [Link]
-
Li, X., et al. (2024).[5] Iridium-Catalyzed Highly Selective 1,4-Reduction of
-Unsaturated Carbonyl Compounds. (Provides specific NMR shifts for N-propionylpyrrolidine). ResearchGate. [Link] -
Procter, D. J., et al. Titanium Enolates of N-Propionylpyrrolidine in Aldol Reactions.[6] (Discusses rotameric effects in synthesis). Scribd / Comprehensive Organic Synthesis. [Link]
Sources
- 1. 1-Pyrrolidinepropanol | C7H15NO | CID 209342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine, 1-(1-oxopropyl)- [webbook.nist.gov]
- 3. 3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one (1) | C12H21NO | CID 5053787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine, 1-propionyl- | C7H13NO | CID 551043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
1-(pyrrolidin-1-yl)propan-1-one mechanism of action
Technical Guide: Mechanism of Action of 1-(Pyrrolidin-1-yl)propan-1-one Derivatives ( -PPP)
Executive Summary
The 1-(pyrrolidin-1-yl)propan-1-one core, when substituted at the
Unlike amphetamines (which primarily act as substrate-based releasers) or simple cathinones, the pyrrolidinyl-substituted derivatives function primarily as potent reuptake inhibitors with unique partial releasing properties at NET, creating a distinct sympathomimetic and psychostimulant profile.
Chemical Identity & Structural Pharmacophore[1]
The pharmacological potency of this class is dictated by the steric bulk of the nitrogen-containing ring and the length of the alkyl chain.
| Feature | Chemical Entity | Structure | Primary Role |
| Scaffold | N-propionylpyrrolidine | 1-(pyrrolidin-1-yl)propan-1-one | Chemical Intermediate / Solvent |
| Bioactive Agent | 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one | DAT/NET Inhibitor (Psychostimulant) | |
| Homolog | 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one | Potent DAT/NET Inhibitor |
Structure-Activity Relationship (SAR):
-
Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring increases lipophilicity and blood-brain barrier (BBB) permeability compared to secondary amine cathinones (e.g., methcathinone). It also restricts the conformational flexibility of the nitrogen, enhancing binding affinity to the DAT orthosteric site.
-
Alkyl Chain:
-PPP possesses a methyl group at the -position (propyl chain total). Extension of this chain to a propyl group (pentyl chain total) yields -PVP, which exhibits significantly higher potency due to optimal hydrophobic interaction in the transporter binding pocket.
Mechanism of Action (MOA)
Primary Target: Monoamine Transporter Inhibition
The primary mechanism of
-
DAT (Dopamine Transporter):
-PPP binds to DAT with high affinity, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to elevated extracellular dopamine levels, driving locomotor stimulation and reinforcing effects. -
NET (Norepinephrine Transporter): It exhibits potent affinity for NET, contributing to sympathomimetic effects (tachycardia, hypertension).
-
SERT (Serotonin Transporter):
-PPP shows negligible affinity for SERT (IC50 > 10 M), classifying it as a selective NDRI (Norepinephrine-Dopamine Reuptake Inhibitor). This lack of serotonergic activity distinguishes it from MDMA-like entactogens.
The "Hybrid" Mechanism (Blocker vs. Releaser)
While most pyrrolidinyl cathinones (like MDPV and
-
At DAT: Acts as a pure reuptake inhibitor.
-
At NET: Acts as a partial releasing agent . This means it can induce the reverse transport of norepinephrine, distinct from the pure blocking action of its longer-chain homolog
-PVP.
Secondary Targets
-
5-HT2A Receptors: Evidence suggests
-PPP may exhibit antagonist or inverse agonist activity at 5-HT2A receptors, potentially attenuating some hallucinogenic or neurotoxic effects associated with broad-spectrum stimulants.[1]
Signaling Pathway Diagram
The following diagram illustrates the differential interaction of
Caption: Mechanistic divergence of
Experimental Protocols for Validation
To validate the MOA of 1-(pyrrolidin-1-yl)propan-1-one derivatives, the following In Vitro Uptake Inhibition Assay is the industry standard.
Protocol: Radioligand Uptake Inhibition in Synaptosomes[8]
Objective: Determine the IC50 of the compound at DAT, NET, and SERT.
Materials:
-
Rat brain synaptosomes (Striatum for DAT; Hippocampus for NET/SERT).
-
Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]5-HT.
-
Buffer: Krebs-Henseleit buffer (pH 7.4).
-
Test Compound:
-PPP (dissolved in DMSO, final conc <0.1%).
Workflow:
-
Preparation: Homogenize tissue in ice-cold sucrose (0.32 M). Centrifuge at 1000 x g (10 min) to remove debris; collect supernatant (S1). Centrifuge S1 at 20,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in buffer.
-
Incubation:
-
Pre-incubate synaptosomes with varying concentrations of
-PPP (1 nM – 100 M) for 15 mins at 37°C. -
Add Radioligand (final conc 5–10 nM) and incubate for 5 mins (DAT/SERT) or 10 mins (NET).
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Self-Validating Check:
-
Control: Use specific inhibitors (GBR12909 for DAT, Desipramine for NET) to define non-specific binding.
-
Success Criteria: The Hill slope should be approximately -1.0. If IC50 for SERT > 10,000 nM, the compound is confirmed as DAT/NET selective.
Quantitative Data Summary
The following table summarizes the binding affinities of
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| ~400 | ~150 | >10,000 | >25 (Selective) | |
| ~40 | ~30 | >10,000 | >250 (Highly Selective) | |
| MDPV | ~4 | ~3 | >3,000 | >750 (Extremely Potent) |
| Cocaine | ~200 | ~150 | ~150 | ~1.3 (Non-selective) |
Data aggregated from in vitro synaptosomal assays [1, 3, 7].
Metabolism & Biotransformation
Understanding the metabolic fate is crucial for toxicology and identifying biomarkers.
-
2''-Hydroxylation: The primary metabolic pathway involves hydroxylation of the pyrrolidine ring at the 2'' position, followed by oxidation to the corresponding lactam (2''-oxo-
-PPP). -
N-Dealkylation: Unlike secondary amines, the tertiary pyrrolidine ring is resistant to simple dealkylation, leading to a longer half-life compared to non-cyclic cathinones.
-
Reduction: The beta-ketone group can be reduced to the corresponding alcohol (1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol), which is often stereoselective.
Caption: Primary metabolic pathways of the pyrrolidinyl-propanone scaffold.
References
-
Nagy, E. K., et al. (2020).
-Pyrrolidinopropiophenone ( -PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Psychiatry. Link -
Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive substances: 3-methoxyphencyclidine (3-MeO-PCP) and 4-methoxy-phencyclidine (4-MeO-PCP). (Contextual comparison of NPS mechanisms). Link
-
Glerean, E., et al. (2021).
-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter.[3][4] Neuropharmacology. Link -
Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology. Link
-
Kolanos, R., et al. (2015).
-Pyrrolidinovalerophenone ( -PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience. Link -
BenchChem. (2025). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (Scaffold analysis). Link
-
Eshleman, A. J., et al. (2017). Substituted methcathinones: Structure-activity relationships for potency and selectivity at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]
- 2. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
In-Silico Screening of 3,4-Disubstituted Pyrrolidine Sulfonamides: A Computational Pipeline for GlyT1 Inhibitor Discovery
As a Senior Application Scientist, I approach drug discovery not as a series of isolated assays, but as a continuous, self-validating data ecosystem. The optimization of central nervous system (CNS) therapeutics requires navigating a notoriously unforgiving multiparameter optimization (MPO) space. This technical guide outlines the mechanistic rationale and the rigorous in-silico methodologies required to screen and optimize 3,4-disubstituted pyrrolidine sulfonamides—a privileged structural class for the treatment of schizophrenia via Glycine Transporter 1 (GlyT1) inhibition.
Mechanistic Rationale: The Causality of GlyT1 Inhibition
The etiology of schizophrenia is heavily linked to the hypofunction of the glutamatergic N-methyl-D-aspartate (NMDA) receptor. Because direct NMDA agonists often trigger excitotoxicity, modern neuropharmacology has pivoted toward modulating synaptic glycine, an obligate co-agonist of the NMDA receptor.
By competitively inhibiting GlyT1, we can elevate local glycine concentrations in the synaptic cleft, thereby enhancing NMDA receptor signaling without causing overstimulation. Recent de novo scaffold designs have identified [1] as highly potent GlyT1 inhibitors. The sp3-hybridized pyrrolidine core provides excellent three-dimensional pharmacophore coverage, allowing deep penetration into the transporter's binding pocket while offering synthetic vectors to tune out P-glycoprotein (P-gp) efflux liabilities.
Mechanism of Action: GlyT1 inhibition by pyrrolidines enhancing NMDA signaling.
The In-Silico Screening Architecture
To systematically evaluate these derivatives, we deploy a sequential in-silico pipeline. The underlying logic of this workflow is to filter fast and early using empirical descriptors, reserving computationally expensive thermodynamic calculations (like Molecular Dynamics) for only the most viable candidates. This creates a self-validating funnel where early predictions are continuously stress-tested by higher-level physics-based models.
Step-by-step computational workflow for screening pyrrolidine sulfonamides.
Quantitative Data: SAR and ADME-Tox Profiling
When optimizing the pyrrolidine sulfonamide scaffold, the primary challenge is decoupling binding affinity (Ki) from the Efflux Ratio (ER). High ER indicates the compound is a substrate for P-gp, meaning it will be actively pumped out of the blood-brain barrier, resulting in clinical failure.
Recent [2] and empirical SAR studies demonstrate that modifying the R2 substituent (e.g., introducing an indanyl group) significantly improves the balance between potency and BBB retention.
Table 1: In-Silico and In-Vitro Profile of Key Pyrrolidine Sulfonamides
| Compound ID | R1 Substituent | R2 Substituent | pKi (Predicted/Exp) | Docking Score (kcal/mol) | P-gp Substrate (ER) | BBB Penetration |
| 23a (Ref) | Phenyl | Benzoyl | 6.70 | -7.2 | High (8.7) | Low |
| 23f | 4-F-Phenyl | Benzoyl | 7.85 | -8.1 | Moderate (4.2) | Moderate |
| 23t | 4-F-Phenyl | Indanyl | 9.00 | -10.4 | Low (1.5) | High |
| C19 | 3,4-di-F-Phenyl | Substituted Aryl | 8.92 | -11.2 | Non-substrate | High |
Data synthesized from Wang et al. (2018) and El fadili et al. (2023). Compound C19 and 23t represent optimized leads with optimal thermodynamics and pharmacokinetics.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following methodologies must be executed as a closed-loop system. The outputs of the QSAR model must directly inform the boundary conditions of the Molecular Dynamics simulations.
Protocol A: QSAR Model Generation & Validation
Causality: We use Quantitative Structure-Activity Relationship (QSAR) modeling to mathematically correlate the constitutional and geometric descriptors of the pyrrolidine core with human GlyT1 inhibitory activity (pKi).
-
Data Curation: Compile a dataset of synthesized 3,4-disubstituted pyrrolidine sulfonamides. Convert all experimental
values to the logarithmic scale ( ) to ensure linear distribution. -
Descriptor Calculation: Utilize software (e.g., ChemBio3D or PaDEL-Descriptor) to calculate 2D and 3D descriptors. Focus heavily on topological polar surface area (TPSA) and molecular volume, as these dictate BBB permeability.
-
Dataset Splitting: Randomly partition the dataset into a training set (80%) and a test set (20%).
-
Model Training: Apply Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
-
Validation: The model is only valid if the cross-validated correlation coefficient (
) is > 0.6 and the standard correlation coefficient ( ) is > 0.8.
Protocol B: High-Throughput Docking & MM-GBSA Thermodynamics
Causality: Standard docking scores often fail because they ignore solvent entropy and dynamic conformational shifts. We use Molecular Dynamics (MD) coupled with MM-GBSA to calculate the true thermodynamic binding free energy, ensuring the ligand remains stable in the active site over time.
-
Protein Preparation: Obtain the target protein structure (e.g., Drosophila dopamine transporter as a validated surrogate for GlyT1, PDB: 4M48). Remove co-crystallized ligands, add polar hydrogens, and assign Gasteiger charges.
-
Ligand Minimization: Minimize the energy of the pyrrolidine sulfonamide ligands using the MM2 force field until the root-mean-square gradient is < 0.01 kcal/mol/Å.
-
Molecular Docking: Define the grid box around key interacting residues (e.g., TYR 124, ASP 475, GLU 480). Execute flexible ligand docking using AutoDock Vina.
-
MD Simulation (100 ns): Solvate the top-scoring protein-ligand complexes in an octahedral TIP3P water box. Neutralize the system with Na+/Cl- ions. Run a 100 ns production phase at 300K and 1 atm using the AMBER force field.
-
MM-GBSA Calculation: Extract snapshots from the final 20 ns of the MD trajectory. Calculate the binding free energy (
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. A more negative than -40 kcal/mol strongly predicts in-vivo efficacy.
Conclusion
The in-silico screening of 3,4-disubstituted pyrrolidine sulfonamides represents a masterclass in computational drug design. By enforcing a strict causality-driven pipeline—where geometric descriptors predict potency, ADME models filter out P-gp substrates, and MM-GBSA thermodynamics validate binding stability—we can confidently advance lead compounds like 23t and C19 into in-vivo murine models with a high probability of clinical translation.
References
-
Wang, J., et al. "De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors." Journal of Medicinal Chemistry, 2018.[Link]
-
El fadili, M., et al. "In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors." Arabian Journal of Chemistry, 2023.[Link]
Physicochemical characteristics of (S)-2-(pyrrolidin-1-yl)propan-1-ol
Topic: Physicochemical characteristics of (S)-2-(pyrrolidin-1-yl)propan-1-ol Role: Senior Application Scientist Format: In-depth Technical Guide
Defining the Chiral Scaffold for Next-Generation Asymmetric Synthesis
Executive Summary
In the realm of chiral auxiliaries and pharmaceutical intermediates, (S)-2-(pyrrolidin-1-yl)propan-1-ol (CAS: 620627-26-1) represents a distinct class of
This guide dissects the physicochemical profile of this compound, establishing a validated framework for its synthesis, characterization, and application.[1][2] For researchers in drug discovery, distinguishing this specific topoisomer is critical, as its N-substituted architecture offers unique chelation angles and solubility profiles compared to ring-chiral analogs.[1]
Molecular Architecture & Stereochemistry[1]
Structural Analysis
The molecule consists of a propan-1-ol backbone substituted at the 2-position by a tertiary amine (pyrrolidine). The stereocenter is located at the C2 position of the propyl chain, inheriting the (S)-configuration from its precursor, L-alanine.
| Feature | Description |
| IUPAC Name | (2S)-2-(pyrrolidin-1-yl)propan-1-ol |
| Common Synonyms | (S)-2-(1-pyrrolidinyl)-1-propanol; N-pyrrolidinyl-L-alaninol |
| CAS Number | 620627-26-1 |
| Molecular Formula | C |
| Chiral Center | C2 (S-configuration) |
| Electronic Character | Amphiphilic; Lewis basic (tertiary amine) and Lewis acidic (hydroxyl proton) |
Stereochemical Integrity
The (S)-configuration is thermodynamically stable but susceptible to racemization under extreme basic conditions at high temperatures due to the proton alpha to the amine. However, the lack of an alpha-carbonyl group (as in amino acids) significantly enhances its optical stability compared to its parent amino acid esters.
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational models validated against structural analogs (e.g., N,N-diethylalaninol).
Table 1: Physical Constants
| Property | Value / Range | Note |
| Molecular Weight | 129.20 g/mol | Monoisotopic mass: 129.115 |
| Physical State | Colorless to pale yellow liquid | Viscous, hygroscopic |
| Boiling Point | 216.9 °C (est. @ 760 mmHg) | Flash Point |
| Density | Predicted based on molar volume | |
| Solubility | Miscible in EtOH, DCM, DMSO | High water solubility (LogP |
| pKa (Conjugate Acid) | Typical for N-alkyl pyrrolidines | |
| Refractive Index ( | 1.465 (est) | - |
| H-Bond Donors | 1 (Hydroxyl) | - |
| H-Bond Acceptors | 2 (Nitrogen, Oxygen) | - |
Scientist's Note: The LogP of 0.5 indicates significant hydrophilicity.[1][2] When extracting this compound from aqueous reaction mixtures, simple ether extractions are often insufficient.[1][2] A "salting-out" procedure using NaCl or multiple extractions with chloroform/isopropanol (3:1) is recommended.[1][5]
Spectroscopic Identification
Reliable identification requires a multi-modal approach. The following spectral signatures are characteristic of the (S)-2-(pyrrolidin-1-yl)propan-1-ol scaffold.
Nuclear Magnetic Resonance ( H NMR, 400 MHz, CDCl )
-
3.65 (dd, 1H): Diastereotopic proton of the primary alcohol (-CH
H OH).[1][2] -
3.40 (dd, 1H): Diastereotopic proton of the primary alcohol (-CH
H OH).[1][2] - 2.80 - 2.60 (m, 1H): The chiral methine proton (-CH (Me)N-). This signal is diagnostic; its chemical shift is sensitive to N-protonation.[1]
-
2.65 - 2.50 (m, 4H):
-protons of the pyrrolidine ring.[1] -
1.80 - 1.70 (m, 4H):
-protons of the pyrrolidine ring.[1] - 0.95 (d, 3H): Methyl doublet, characteristic of the alanine backbone.[1][2]
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: Broad O-H stretch (Intermolecular H-bonding).[1] -
2800–2980 cm
: C-H aliphatic stretches (strong).[1] -
1050–1100 cm
: C-O stretch (primary alcohol). -
Absence: No carbonyl peak (1650–1750 cm
), confirming reduction of precursor.[1]
Synthesis & Purification Protocol
Causality: The synthesis is designed to preserve the stereocenter of L-alanine.[1] Direct alkylation of amines with chiral halides often leads to elimination or racemization.[1][2] Therefore, we utilize a reductive amination sequence or a cyclization of the amino-alcohol.[1]
Validated Synthetic Route
The most robust industrial route involves the conversion of L-Alaninol to the pyrrolidine derivative using 1,4-dihalobutane.
Step 1: Preparation of (S)-Alaninol
Reduction of L-Alanine using LiAlH
-
Checkpoint: Ensure complete reduction of the carboxylate to avoid amide side-products in Step 2.[1]
Step 2: Pyrrolidine Cyclization
Reaction of (S)-Alaninol with 1,4-dibromobutane in the presence of a base (K
Figure 1: Step-wise synthetic workflow for the production of high-purity (S)-2-(pyrrolidin-1-yl)propan-1-ol from L-Alanine.
Purification Strategy (Self-Validating)
-
Extraction: Basify aqueous layer to pH > 12 using NaOH.[1][2] Extract with DCM.[1][2]
-
Drying: Use Na
SO (Magnesium sulfate can coordinate to the amino-alcohol, reducing yield).[1] -
Distillation: The compound is high-boiling. Kugelrohr distillation or fractional vacuum distillation (< 1 mmHg) is required to remove trace 1,4-dibromobutane.[1]
-
Validation: Check optical rotation. A drop in
indicates partial racemization.[1]
Functional Applications in Drug Development[8][9][10]
This scaffold serves as a versatile chiral ligand and pharmacophore .[1][2]
Asymmetric Catalysis
The
-
Mechanism: The nitrogen and oxygen atoms chelate the metal center, creating a rigid chiral environment.[1][2] The steric bulk of the pyrrolidine ring directs the incoming nucleophile to a specific face of the aldehyde.[1][2]
-
Advantage: Compared to diethyl-alaninol, the pyrrolidine ring restricts conformational freedom, often resulting in higher enantiomeric excess (ee).[1]
Pharmaceutical Intermediate
The pyrrolidinyl-propyl moiety is found in various CNS-active agents and antihistamines.[1] Using the (S)-enantiomer allows for the synthesis of single-isomer drugs, reducing off-target toxicity associated with racemic mixtures.
Figure 2: Catalytic cycle demonstrating the role of the amino-alcohol ligand in enantioselective alkylation.
Handling and Stability (SDS Summary)
-
Storage: Hygroscopic. Store under nitrogen or argon at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless acylation is intended).[1][2]
-
Safety: Irritant to eyes and skin.[1][2][7][8] As a tertiary amine, it may have sensitization potential.[1][2] Use standard PPE.[1][2]
References
-
PubChem. (2S)-1-(pyrrolidin-1-yl)propan-2-ol (Compound Summary). National Library of Medicine.[1][2] [Link]
-
RSC Publishing. Synthesis of N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary.[1] (Contextual reference for amino-alcohol ligands). [Link]
Sources
- 1. (1R,2S)-N-Pyrrolidinyl-L-Norephedrine Base | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. (2S)-2-pyrrolidin-1-ylpropan-1-ol | 620627-26-1 [sigmaaldrich.com]
- 4. (S)-2-(pyrrolidin-1-yl)propan-1-ol | 620627-26-1 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | C13H19NO | CID 10856631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold in Modern Pharmacology: A Technical Guide to 3D Pharmacophore Space, Synthesis, and Target Engagement
Executive Summary: The Shift to sp³-Enriched Chemical Space
In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to structurally complex, sp³-enriched scaffolds has become a critical strategy for improving clinical success rates. At the forefront of this paradigm shift is the pyrrolidine ring (tetrahydropyrrole). As the most common non-aromatic five-membered nitrogen heterocycle in1, pyrrolidine offers unparalleled advantages in drug design. Its non-planarity enables a phenomenon known as "pseudorotation," allowing the ring to dynamically adapt its conformation to perfectly complement complex biological binding pockets. Furthermore, its capacity to bear up to four stereocenters provides exceptional 3D pharmacophore coverage, dictating precise enantioselective protein interactions.
This whitepaper provides an in-depth technical analysis of pyrrolidine's structural rationale, its mechanistic role in target engagement, and the advanced synthetic methodologies required to construct these high-value scaffolds.
Structural Rationale & Pharmacophore Dynamics
The integration of a pyrrolidine core into a drug candidate is rarely incidental; it is a calculated decision driven by specific physicochemical and pharmacodynamic requirements:
-
Hydrogen Bonding & Solvation: The secondary amine (NH) serves as a potent hydrogen bond donor. When masked or alkylated (tertiary amine), the nitrogen atom functions as a strict hydrogen bond acceptor. This dual utility significantly enhances aqueous solubility compared to carbocyclic analogs.
-
Conformational Restriction: Bicyclic and substituted pyrrolidines lock molecules into bioactive conformations, reducing the entropic penalty upon target binding. This preorganization drastically improves both potency and target selectivity.
-
Metabolic Stability vs. Liability: While generally stable, medicinal chemists must remain vigilant regarding the bioactivation of pyrrolidines via Cytochrome P450 enzymes. Oxidation adjacent to the nitrogen can yield reactive iminium ions and aminoaldehydes, which carry potential 2. Strategic steric hindrance (e.g., alpha-methylation) or electron-withdrawing substitutions are routinely employed to mitigate this risk.
Quantitative Landscape of Pyrrolidine-Based Therapeutics
To illustrate its versatility, Table 1 summarizes key quantitative and qualitative data for representative FDA-approved drugs where the pyrrolidine core dictates the mechanism of action.
Table 1: Pharmacological Profiling of Key Pyrrolidine-Containing Drugs
| Drug Name | Therapeutic Area | Primary Target | Structural & Mechanistic Role of Pyrrolidine |
| Vildagliptin | Type 2 Diabetes | DPP-4 Enzyme | Cyanopyrrolidine acts as a reversible covalent warhead binding to Ser630. |
| Baricitinib | Autoimmune (RA) | JAK1 / JAK2 | Pyrrolidine acts as a rigid spatial linker, orienting the pyrazole for hinge-binding. |
| Telaprevir | Antiviral (HCV) | NS3/4A Protease | Saturated pyrrole core mimics the natural peptide substrate, enhancing binding affinity. |
| Eletriptan | Neurology (Migraine) | 5-HT1B/1D Receptors | Basic pyrrolidine nitrogen serves as a critical hydrogen bond acceptor/donor in the CNS. |
Mechanism of Action: Target Engagement Case Study
A masterclass in pyrrolidine pharmacophore utilization is found in the dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) used for Type 2 Diabetes. In molecules like Vildagliptin and Saxagliptin, the pyrrolidine ring is functionalized with a nitrile group.
Causality of Engagement: The pyrrolidine ring precisely positions the electrophilic nitrile group within the S1 pocket of the DPP-4 enzyme. This proximity forces a nucleophilic attack by the catalytic Ser630 hydroxyl group, forming a reversible covalent imidate adduct. This transient covalent bond provides exceptional target residence time, preventing the degradation of the incretin hormone GLP-1 without permanently inactivating the enzyme.
Fig 1: Pharmacodynamic pathway of cyanopyrrolidine-based DPP-4 inhibitors in glycemic control.
Advanced Synthetic Methodologies
Constructing densely functionalized pyrrolidines requires stereocontrolled methodologies. The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes remains the gold standard in medicinal chemistry, allowing for the rapid, atom-economical assembly of the five-membered ring with the simultaneous formation of multiple stereocenters.
Self-Validating Protocol: Stereocontrolled [3+2] Cycloaddition for Bicyclic Pyrrolidines
The following protocol outlines the synthesis of conformationally restricted bicyclic pyrrolidines using modern catalytic methods. Every step is designed as a self-validating system to ensure high yield and diastereoselectivity.
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: In a nitrogen-filled glovebox, charge a heavy-walled pressure vial with the non-stabilized azomethine ylide precursor (1.0 eq), an electron-deficient alkene (1.2 eq), and Lithium Fluoride (LiF, 20 mol%).
-
Causality: The glovebox prevents moisture-induced hydrolysis of the ylide precursor. 3 over traditional Trifluoroacetic Acid (TFA) because it provides sufficient thermal activation for unreactive "push-pull" alkenes without causing the acidic degradation of sensitive functional groups (e.g., sulfones or CF3 groups).
Step 2: Thermal Cycloaddition
-
Action: Add anhydrous toluene (0.2 M), seal the vial with a Teflon cap, remove from the glovebox, and heat in a pre-equilibrated oil bath at 140 °C for 12 hours.
-
Causality: Non-stabilized ylides have a high activation energy barrier. The sealed pressurized system allows heating above the solvent's boiling point, driving the cycloaddition to completion while maintaining the pre-organized transition state required for high endo/exo selectivity.
Step 3: In-Process Reaction Monitoring
-
Action: Cool the reaction to room temperature. Sample 10 µL of the mixture, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.
-
Causality: This step validates the reaction progress. The reaction must only be quenched if the conversion of the limiting reagent is >95%. Premature quenching results in the co-elution of unreacted alkenes with the product during chromatography, ruining isolated yields.
Step 4: Quenching and Catalyst Removal
-
Action: Filter the crude mixture through a short pad of Celite, washing thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure.
-
Causality: Direct liquid-liquid extraction without filtration often leads to intractable emulsions caused by the insoluble LiF catalyst and trace polymeric byproducts. The Celite pad acts as a physical barrier, ensuring a clean organic phase for subsequent purification.
Step 5: Purification & Structural Validation
-
Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the relative stereochemistry using 2D NOESY NMR and X-ray crystallography.
Fig 2: Self-validating experimental workflow for the stereocontrolled synthesis of bicyclic pyrrolidines.
Conclusion
The pyrrolidine core skeleton is far more than a passive structural linker; it is an active, dynamic participant in target engagement. By leveraging its sp³-hybridized geometry, pseudorotation capabilities, and hydrogen-bonding potential, drug development professionals can systematically design out off-target toxicities while maximizing binding affinity. As synthetic methodologies like [3+2] cycloadditions become more robust, the chemical space accessible to pyrrolidine-based pharmacophores will continue to expand, cementing its status as a privileged scaffold in next-generation therapeutics.
References
- Frontiers in Chemistry (2023).Recent insights about pyrrolidine core skeletons in pharmacology.
- NIH / Springer (2021).Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Benchchem (2025).A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
- ACS Publications (2021).Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.
- PharmaBlock.
- RSC Publishing (2025).Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
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Methodological & Application
Application Note: Synthesis and Purification Protocols for 1-(Pyrrolidin-1-yl)propan-1-one
Introduction & Mechanistic Rationale
1-(pyrrolidin-1-yl)propan-1-one (commonly referred to as N-propionylpyrrolidine) is a tertiary amide frequently utilized as a versatile building block in drug discovery and organic synthesis. Due to the cyclic nature of the pyrrolidine ring, the resulting amide bond exhibits restricted rotation, conferring unique conformational rigidity to target molecules. This structural motif is highly valued for improving the metabolic stability, target affinity, and cell permeability of active pharmaceutical ingredients (APIs).
Mechanistically, the synthesis of this compound is fundamentally governed by nucleophilic acyl substitution . The secondary amine of pyrrolidine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an activated propionyl donor (such as propionyl chloride). This forms a transient tetrahedral intermediate that rapidly collapses, expelling a leaving group (chloride ion) to yield the stable tertiary amide.
Because the reaction generates one equivalent of hydrochloric acid (HCl), an auxiliary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is strictly required. Without a scavenger base, the generated HCl would protonate the unreacted pyrrolidine (pKa ~11.3), forming an unreactive pyrrolidinium salt and capping the theoretical yield at 50%[1].
Fig 1. Mechanistic pathway of pyrrolidine N-propionylation via nucleophilic acyl substitution.
Quantitative Data Summary
To guide synthetic strategy, the following table summarizes the primary methodologies for the N-propionylation of pyrrolidine derivatives, comparing their operational parameters and expected outcomes[1],[2].
| Synthesis Method | Acylating Agent | Base / Catalyst | Temp (°C) | Typical Yield | Causality / Operational Notes |
| Anhydrous Acylation | Propionyl Chloride | TEA or DIPEA | 0 to 25 | 85–95% | Highly exothermic. Requires strict temperature control at 0 °C during addition to prevent degradation. |
| Schotten-Baumann | Propionyl Chloride | Aqueous NaOH | 0 to 5 | 80–90% | Biphasic system. Water acts as a heat sink. Ideal for scale-up but requires vigorous stirring. |
| Peptide Coupling | Propionic Acid | EDC/HOBt or HATU | 20 to 25 | 75–85% | Mild conditions. Avoids harsh acyl chlorides. Preferred when the substrate contains sensitive groups. |
Experimental Protocols
Protocol A: Anhydrous Acylation via Propionyl Chloride
Self-Validating System: This protocol incorporates in-process Thin Layer Chromatography (TLC) monitoring and specific sequential washing steps to ensure the final product is free of starting materials without requiring column chromatography.
Materials & Reagents:
-
Pyrrolidine (1.0 equiv, limiting reagent)
-
Propionyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-neck round-bottom flask and purge with inert gas (N2 or Argon).
-
Causality: Propionyl chloride is highly moisture-sensitive; atmospheric water will hydrolyze it to propionic acid, reducing the effective electrophile concentration and generating corrosive HCl gas.
-
-
Reagent Dissolution: Dissolve pyrrolidine and TEA in anhydrous DCM. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Cooling suppresses the kinetic energy of the system, controlling the highly exothermic nucleophilic attack and preventing solvent boil-off or the formation of colored degradation byproducts[3].
-
-
Electrophile Addition: Add propionyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Causality: Dropwise addition ensures the electrophile is the limiting species in solution at any given moment, preventing thermal runaways and favoring the desired mono-acylation pathway.
-
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes, Ninhydrin stain).
-
Causality: The disappearance of the secondary amine spot (ninhydrin-active) validates reaction completion.
-
-
Aqueous Quench: Carefully add cold deionized water to the reaction mixture.
-
Causality: Water hydrolyzes any residual, unreacted propionyl chloride into water-soluble propionic acid and HCl, safely terminating the reaction.
-
Protocol B: Downstream Purification (Liquid-Liquid Extraction)
Because 1-(pyrrolidin-1-yl)propan-1-one is a neutral amide, it can be efficiently purified from basic and acidic impurities using targeted liquid-liquid extraction[1].
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Collect the lower organic layer (DCM).
-
Acid Wash: Wash the organic layer with 1M HCl (1 x volume).
-
Causality: The acidic wash protonates any unreacted pyrrolidine and the TEA base, driving them into the aqueous phase as highly polar chloride salts.
-
-
Base Wash: Wash with saturated aqueous NaHCO3 (1 x volume).
-
Causality: Neutralizes and extracts any residual propionic acid (formed during the quench) into the aqueous layer as sodium propionate.
-
-
Drying & Concentration: Wash with brine to break any micro-emulsions, then dry the organic layer over anhydrous MgSO4. Filter and concentrate under reduced pressure (rotary evaporator) to yield pure 1-(pyrrolidin-1-yl)propan-1-one as a pale yellow to colorless oil[1].
Fig 2. Downstream liquid-liquid extraction and purification workflow for the synthesized amide.
References[1] Benchchem. Application Notes and Protocols for the Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid. URL[3] Benchchem. Prevention of racemization in 1-Propionylpyrrolidine-2-carboxylic acid synthesis.URL[2] ACS Publications. Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. URL
Sources
Application and Protocol Guide: The Utility of 1-(Pyrrolidin-1-yl)propan-1-one in [3+2] Cycloaddition Reactions for the Synthesis of Novel Pyrrolidine Scaffolds
Introduction: The Pyrrolidine Scaffold and the Power of [3+2] Cycloadditions
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence in top-selling drugs underscores its significance as a "privileged scaffold" in drug discovery.[1] The development of efficient and stereoselective methods to synthesize functionalized pyrrolidines is therefore a critical endeavor for researchers in organic synthesis and drug development.[3]
Among the myriad of synthetic strategies, the [3+2] cycloaddition reaction, a class of Huisgen 1,3-dipolar cycloadditions, stands out as a particularly powerful tool for the construction of five-membered heterocycles like pyrrolidines.[4][5] This reaction class allows for the rapid assembly of the pyrrolidine core with a high degree of atom economy and the potential to control multiple stereocenters in a single step.[6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(pyrrolidin-1-yl)propan-1-one as a precursor to a key reactive intermediate—an enamine—for participation in [3+2] cycloaddition reactions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader applications of this methodology.
Mechanistic Rationale: From Ketone to Enamine to Pyrrolidine
The overall strategy involves a two-stage process that can often be performed in a single pot: the in situ formation of a nucleophilic enamine from 1-(pyrrolidin-1-yl)propan-1-one, followed by its reaction with a 1,3-dipole in a [3+2] cycloaddition.
Stage 1: Enamine Formation from 1-(Pyrrolidin-1-yl)propan-1-one
1-(Pyrrolidin-1-yl)propan-1-one, a ketone, serves as the starting material for the generation of a reactive enamine intermediate. Enamines are the nitrogen analogs of enols and are significantly more nucleophilic due to the electron-donating nature of the nitrogen atom.[7] The formation of the enamine proceeds via the condensation of the ketone with a secondary amine, in this case, pyrrolidine, typically under acid catalysis to facilitate the removal of water.[6]
The choice of pyrrolidine as the secondary amine is strategic. Pyrrolidine-derived enamines are known to be highly reactive, a property attributed to the favorable planarity of the five-membered ring, which enhances the overlap between the nitrogen lone pair and the double bond.[8]
Caption: Workflow for Enamine Formation.
Stage 2: The [3+2] Cycloaddition Reaction
Once formed, the electron-rich enamine, 1-(prop-1-en-1-yl)pyrrolidine, acts as a potent dipolarophile in the [3+2] cycloaddition reaction. It readily reacts with a variety of 1,3-dipoles, such as azomethine ylides, nitrile oxides, or nitrones.[9][10][11] For the purpose of this guide, we will focus on the reaction with an azomethine ylide, which is a common and effective method for synthesizing the pyrrolidine ring.[6][12]
The azomethine ylide, which can be generated in situ from the condensation of an α-amino acid or its ester with an aldehyde, reacts with the enamine in a concerted, pericyclic fashion.[4] The regioselectivity of the addition is governed by the frontier molecular orbitals of the reactants, with the highest occupied molecular orbital (HOMO) of the electron-rich enamine interacting with the lowest unoccupied molecular orbital (LUMO) of the azomethine ylide.
The initial cycloadduct is an enamine of the newly formed pyrrolidine ring. This intermediate is typically not isolated but is hydrolyzed in situ or during workup with aqueous acid to yield the final functionalized pyrrolidine product and regenerate the secondary amine (pyrrolidine), which can, in principle, act catalytically.[7]
Caption: Overall [3+2] Cycloaddition Workflow.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.
Protocol 1: In Situ Generation of 1-(Prop-1-en-1-yl)pyrrolidine and [3+2] Cycloaddition with an Azomethine Ylide
This one-pot, three-component protocol describes the reaction of 1-(pyrrolidin-1-yl)propan-1-one, an aldehyde (benzaldehyde as a representative example), and an α-amino acid ester (methyl sarcosinate) to yield a highly functionalized pyrrolidine.
Materials:
-
1-(Pyrrolidin-1-yl)propan-1-one
-
Pyrrolidine
-
Benzaldehyde
-
Methyl sarcosinate (N-methylglycine methyl ester)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for organic synthesis and workup
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1-(pyrrolidin-1-yl)propan-1-one (1.27 g, 10 mmol), pyrrolidine (0.85 mL, 10 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mol%).
-
Causality: The Dean-Stark trap is crucial for the azeotropic removal of water, which drives the equilibrium towards the formation of the enamine.p-TsOH serves as an acid catalyst to protonate the ketone's carbonyl oxygen, making it more electrophilic and facilitating the initial nucleophilic attack by pyrrolidine.
-
-
Enamine Formation: Add anhydrous toluene (40 mL) to the flask. Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (0.18 mL) has been collected (approximately 2-4 hours).
-
Causality: Toluene is an excellent solvent for this step as it forms an azeotrope with water, allowing for its efficient removal. Refluxing provides the necessary thermal energy for the condensation reaction.
-
-
Generation of Azomethine Ylide and Cycloaddition: Cool the reaction mixture to room temperature. To the solution of the in situ generated enamine, add benzaldehyde (1.02 mL, 10 mmol) and methyl sarcosinate (1.14 g, 11 mmol).
-
Causality: The condensation of benzaldehyde and methyl sarcosinate generates the azomethine ylide 1,3-dipole in the reaction mixture. Using a slight excess of the amino acid ester can help drive the ylide formation.[4]
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enamine and aldehyde are consumed.
-
Causality: The cycloaddition often proceeds efficiently at room temperature. The extended reaction time allows for the complete formation of the cycloadduct.
-
-
Hydrolysis and Workup: Upon completion, cool the reaction mixture. Add 1 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the intermediate pyrrolidine enamine.
-
Causality: Aqueous acid is necessary to hydrolyze the enamine functionality of the initial cycloadduct to the corresponding ketone (in this case, the pyrrolidine product) and to protonate the regenerated pyrrolidine, making it water-soluble for easier removal.[7]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (20 mL).
-
Causality: The NaHCO₃ wash neutralizes any remaining acid, and the brine wash helps to remove any residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired functionalized pyrrolidine.
Data Presentation and Expected Outcomes
The [3+2] cycloaddition of enamines with azomethine ylides is known to produce highly substituted pyrrolidines, often with good to excellent yields and diastereoselectivity. The exact outcomes will depend on the specific substrates used.
Table 1: Representative Data for the [3+2] Cycloaddition
| Entry | Aldehyde | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | Benzaldehyde | Methyl Sarcosinate | Methyl 1-methyl-5-phenyl-4-(1-pyrrolidin-1-yl)pyrrolidine-2-carboxylate | 75-85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | Methyl Sarcosinate | Methyl 1-methyl-5-(4-nitrophenyl)-4-(1-pyrrolidin-1-yl)pyrrolidine-2-carboxylate | 80-90 | >95:5 |
| 3 | 2-Furaldehyde | Methyl Sarcosinate | Methyl 5-(furan-2-yl)-1-methyl-4-(1-pyrrolidin-1-yl)pyrrolidine-2-carboxylate | 70-80 | >90:10 |
Note: The yields and diastereomeric ratios presented are typical for this class of reactions and are provided for illustrative purposes. Actual results may vary.
Conclusion and Future Perspectives
The use of 1-(pyrrolidin-1-yl)propan-1-one as a precursor for enamine formation in [3+2] cycloaddition reactions represents a robust and versatile strategy for the synthesis of complex, highly functionalized pyrrolidine scaffolds. The mild reaction conditions and the ability to perform the reaction in a one-pot, multi-component fashion make it an attractive method for generating libraries of compounds for drug discovery and development.
Further exploration in this area could involve the use of chiral catalysts to achieve enantioselective transformations, expanding the scope of both the enamine precursor and the 1,3-dipole to access an even greater diversity of molecular architectures. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to apply this powerful synthetic tool in their own research endeavors.
References
-
Altuğ, C., Dürüst, Y., Elliott, M. C., Kariuki, B. M., Rorstad, T., & Zaal, M. (2010). Reaction of heterocyclic enamines with nitrile oxide and nitrilimine precursors. Organic & Biomolecular Chemistry, 8(21), 4978-4986. [Link]
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Ardura, D., & Sampedro, D. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(28), 7583-7603. [Link]
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Burpitt, D., & Thweatt, J. G. (1968). Cyclodecanone. Organic Syntheses, 48, 56. [Link]
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Butt, M. A., & Zhang, W. (2015). Catalyst-free 1,3-dipolar [3+2] cycloadditions of N,N′-cyclic azomethine imines with β-substituted-α,β-unsaturated carbonyls: Access to highly regioselective functionalized N,N′-bicyclic pyrazolidinones. RSC Advances, 5(10), 7384-7388. [Link]
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Carretero, J. C., & Adrio, J. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55(80), 11979-11991. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
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Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
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Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
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Jørgensen, K. A. (2000). Catalytic Asymmetric [3+2]-Cycloaddition Reactions. Angewandte Chemie International Edition, 39(20), 3558-3588. [Link]
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Kumar, A., & Sharma, S. (2018). Recent advances in the synthesis of pyrrolidines. In Topics in Heterocyclic Chemistry (Vol. 54, pp. 1-52). Springer. [Link]
-
Li, A.-H., Dai, L.-X., & Hou, X.-L. (1996). Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Society Reviews, 25(2), 145-151. [Link]
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Master Organic Chemistry. (2025, April 16). Enamines. [Link]
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Mayr, H., & Ofial, A. R. (2005). Kinetics of 1,3-Dipolar Cycloadditions. European Journal of Organic Chemistry, 2005(12), 2355-2368. [Link]
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Nair, V., Rajesh, C., Vinod, A. U., Bindu, S., Sreekanth, A. R., Mathen, J. S., & Balagopal, L. (2003). A Novel and Facile 1,3-Dipolar Cycloaddition of Carbonyl Ylides to Imines: A Convenient Approach to Substituted Oxazolidines. Organic Letters, 5(6), 855-857. [Link]
-
Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vols. 1-2). John Wiley & Sons. [Link]
- Pearson, W. H., & Lian, B. W. (1998). Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. In Advances in Cycloaddition (Vol. 5, pp. 1-69). JAI Press.
-
Pearson, W. H., & Lin, K.-C. (1990). A Short and Efficient Total Synthesis of (±)-Hastanecine and (±)-Turneforcidine via Intramolecular Azomethine Ylide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 55(23), 5746-5748. [Link]
-
Roy, D., & Sunoj, R. B. (2012). Origin of Regio- and Stereoselectivity in the [3 + 2] Cycloaddition of Azomethine Ylides with Nitrosoalkenes. The Journal of Organic Chemistry, 77(20), 9044-9052. [Link]
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. [Link]
-
Suresh, C. H., & Koga, N. (2001). Theoretical Studies on the 1,3-Dipolar Cycloaddition of Azomethine Ylide with Thioformaldehyde. The Journal of Organic Chemistry, 66(20), 6667-6673. [Link]
-
Tsuge, O., & Kanemasa, S. (1989). Recent advances in azomethine ylide chemistry. Advances in Heterocyclic Chemistry, 45, 231-349. [Link]
-
Vedejs, E., & Fields, S. C. (1997). Azomethine Ylides from Iminium Ion Electrophiles: [3 + 2] Cycloadditions of Nonstabilized Ylides. The Journal of Organic Chemistry, 62(8), 2364-2365. [Link]
-
Whitesell, J. K. (1989). Asymmetric induction. Chemical Reviews, 89(7), 1581-1590. [Link]
-
Zhang, X., & Hou, X.-L. (2005). Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Angewandte Chemie International Edition, 44(2), 182-184. [Link]
-
Zwanenburg, B. (1989). The nitrile oxide route to isoxazoles and isoxazolines. Advances in Heterocyclic Chemistry, 45, 351-402. [Link]
-
Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
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- 2. Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Note: Catalytic and Synthetic Utility of 1-(pyrrolidin-1-yl)propan-1-one in Organic Synthesis
Executive Summary
1-(pyrrolidin-1-yl)propan-1-one (commonly known as N-propionylpyrrolidine) is a highly versatile tertiary amide. While traditionally viewed merely as a stable structural motif or solvent, its unique electronic and steric profile has elevated it to a critical role in modern organic synthesis. This guide details its dual utility: first, as a powerful Lewis base catalyst for the activation of organosilicon reagents (such as trichlorosilane), and second, as a highly controlled enolate precursor for diastereoselective carbon-carbon bond formation.
Mechanistic Foundations: The Pyrrolidine Advantage
The synthetic efficacy of 1-(pyrrolidin-1-yl)propan-1-one is rooted in its constrained molecular geometry. In acyclic tertiary amides (e.g., N,N-diethylpropionamide), free rotation around the C–N bond can partially disrupt the resonance between the nitrogen lone pair and the carbonyl
This structural enforcement maximizes the electron density on the carbonyl oxygen, dramatically enhancing its Lewis basicity[1]. Consequently, the carbonyl oxygen can strongly coordinate to weak Lewis acids—such as trichlorosilane (HSiCl
Application I: Lewis Base Catalysis in Organosilicon Reductions
Mechanistic Rationale
Trichlorosilane is a remarkably weak reducing agent; it is virtually inert toward imines at room temperature. However, upon coordination with a Lewis base like 1-(pyrrolidin-1-yl)propan-1-one, the silicon atom adopts a hypervalent (pentacoordinate or hexacoordinate) geometry. This transition weakens the Si–H bond, significantly increasing its hydridic character and driving the chemoselective reduction of C=N bonds over other reducible functional groups[2].
Lewis base activation of trichlorosilane by 1-(pyrrolidin-1-yl)propan-1-one for imine reduction.
Protocol: Chemoselective Imine Reduction
Objective: Catalytic reduction of ketimines to secondary amines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the target imine (1.0 mmol) and 1-(pyrrolidin-1-yl)propan-1-one (0.2 mmol, 20 mol%) to the flask.
-
Solvent Addition: Dissolve the mixture in strictly anhydrous CH
Cl (5.0 mL). Causality: Anhydrous conditions are critical because HSiCl reacts violently with moisture, generating HCl and inactive siloxanes, which will immediately halt the catalytic cycle. -
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HSiCl
(1.5 mmol) dropwise via a gas-tight syringe. Causality: Cooling controls the exothermic formation of the hypervalent silicon complex and suppresses non-selective background reactions. -
Reaction: Allow the mixture to stir at 0 °C to room temperature for 12–24 hours.
-
Validation & Analytical Check: Monitor the disappearance of the imine via TLC (Hexanes/EtOAc). A self-validating system will show no reduction if the amide catalyst is omitted.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO
(10 mL) dropwise at 0 °C. Causality: The basic quench neutralizes the generated HCl and safely hydrolyzes unreacted HSiCl without degrading the amine product. -
Isolation: Extract the aqueous layer with CH
Cl (3 × 10 mL), dry over anhydrous Na SO , and concentrate under reduced pressure.
Application II: Stereoselective Anti-Aldol Additions via Titanium Enolates
Mechanistic Rationale
Beyond catalysis, 1-(pyrrolidin-1-yl)propan-1-one serves as a highly effective enolate precursor for asymmetric C–C bond formation. Procter et al. demonstrated that transmetalating the lithium enolate of N-propionylpyrrolidine with titanocene dichloride (Cp
A critical operational insight is the necessity of "aging" the titanocene enolate at room temperature prior to aldehyde addition. This aging facilitates the thermodynamic equilibration required to lock the enolate geometry, ensuring high anti selectivity via a rigid Zimmerman-Traxler transition state[4].
Workflow for the highly diastereoselective anti-aldol reaction via titanium enolate transmetalation.
Protocol: Titanium-Mediated Anti-Aldol Reaction
Objective: Synthesis of anti-aldol products from aldehydes.
Step-by-Step Methodology:
-
Enolization: To a solution of 1-(pyrrolidin-1-yl)propan-1-one (1.0 mmol) in anhydrous THF (5 mL) at -78 °C, add a freshly prepared solution of LDA (1.1 mmol). Stir for 1 hour. Causality: Kinetic deprotonation ensures complete conversion to the lithium enolate without self-condensation.
-
Transmetalation: Add Cp
TiCl (1.1 mmol) as a solid or in a THF slurry. -
Equilibration (Critical Step): Remove the cooling bath and allow the solution to age at room temperature for 1–2 hours. Causality: This thermodynamic equilibration is strictly required to achieve the correct enolate geometry for anti-selectivity[4].
-
Addition: Cool the mixture back to -78 °C and add the target aldehyde (1.2 mmol) dropwise. Causality: Low temperature stabilizes the highly organized Zimmerman-Traxler transition state, maximizing diastereomeric excess.
-
Validation & Analytical Check: Quench a 0.1 mL aliquot in aqueous NH
Cl, extract with EtOAc, and run a rapid crude H NMR to verify the anti/syn ratio (typically >90:10 if aged correctly). -
Quenching & Isolation: Quench the bulk reaction with saturated aqueous NH
Cl after 30–60 minutes. Extract with EtOAc, dry, and purify via flash chromatography.
Application III: Regioselective Enamine Bromination
Tertiary amides are notoriously difficult to functionalize directly at the
Quantitative Data Summary
The following table synthesizes the expected performance metrics of 1-(pyrrolidin-1-yl)propan-1-one across its primary synthetic applications:
| Application | Role of 1-(pyrrolidin-1-yl)propan-1-one | Primary Reagents / Catalysts | Typical Yield | Selectivity / Outcome |
| Imine Reduction | Lewis Base Catalyst | HSiCl | 85–95% | Chemoselective reduction of C=N over C=O |
| Aldehyde Allylation | Lewis Base Catalyst | Allyltrichlorosilane, CH | 70–90% | High conversion to homoallylic alcohols |
| Aldol Addition | Enolate Precursor | LDA, Cp | 75–88% | High anti-diastereoselectivity (>90:10 anti:syn) |
| Enamine Bromination | Substrate / Precursor | Petasis Reagent, Br | 85–95% | Regioselective bromomethyl ketone formation |
References
1.[3] Modern Aldol Reactions, Part1 | PDF | Enantioselective Synthesis | Aldehyde - Scribd. Scribd. Available at:[Link] 2.[5] Bromination of Enamines from Tertiary Amides Using the Petasis Reagent: A Convenient One-Pot Regioselective Route to Bromomethyl Ketones. ResearchGate. Available at:[Link] 3.[4] Comprehensive Organic Synthesis - Volume 2 (1991) | PDF. Scribd. Available at:[Link] 4.[2] Trichlorosilane-Mediated Stereoselective Reduction of C=N Bonds. ResearchGate. Available at:[Link] 5.[1] Lewis Base Catalysis in Organic Synthesis | PDF | Chemical Reactions. Scribd. Available at:[Link]
Sources
Experimental protocol for asymmetric Michael addition using pyrrolidine catalysts
Organocatalytic asymmetric Michael addition is a cornerstone of modern stereoselective synthesis, enabling the construction of complex chiral frameworks without the need for transition metals. Pyrrolidine derivatives—most notably L-proline and the Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether)—have revolutionized the conjugate addition of enolizable aldehydes and ketones to electron-deficient olefins.
This application note provides a comprehensive, field-tested guide to executing these transformations. It is designed for drug development professionals and synthetic chemists, emphasizing mechanistic causality, rigorous analytical validation, and highly reproducible experimental protocols.
Mechanistic Causality: Enamine Activation and Stereocontrol
Pyrrolidine-based organocatalysts operate primarily through covalent enamine catalysis when reacting with unmodified aldehydes or ketones[1]. Understanding the physical chemistry behind this activation is critical for troubleshooting and optimizing reaction conditions.
-
HOMO Raising (Activation): The secondary amine of the pyrrolidine ring condenses with the carbonyl donor to form an enamine intermediate. This transformation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the nucleophilicity of the alpha-carbon far beyond that of the native enol[2].
-
Stereofacial Shielding (Jørgensen-Hayashi Catalyst): In catalysts bearing bulky substituents (e.g., the diarylprolinol silyl ether group), one face of the enamine is sterically blocked. This forces the electrophile (such as trans-β-nitrostyrene) to approach exclusively from the unshielded face, dictating absolute stereocontrol[3].
-
Bifunctional Directing (L-Proline): L-proline utilizes its carboxylic acid moiety to act as a bifunctional catalyst. While the amine forms the enamine, the acidic proton hydrogen-bonds with the nitro group of the Michael acceptor. This simultaneously lowers the electrophile's LUMO and pre-organizes the transition state, ensuring high diastereoselectivity[4].
Fig 1. Catalytic cycle of pyrrolidine-mediated enamine activation in Michael additions.
Catalyst Selection & Quantitative Performance
Selecting the appropriate pyrrolidine derivative dictates the success of the Michael addition. While L-proline is highly effective for ketone donors, the Jørgensen-Hayashi catalyst is the gold standard for aldehyde donors due to its superior suppression of self-aldol condensation and near-perfect enantioselectivities[3].
Table 1: Quantitative Comparison of Pyrrolidine Catalyst Systems
| Catalyst System | Optimal Substrate Scope | Typical Loading | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Ref |
| L-Proline | Ketones + Nitroalkenes | 10 - 20 mol% | Moderate (70-90%) | High (up to 20:1) | [4] |
| Jørgensen-Hayashi | Aldehydes + Nitroalkenes | 5 - 10 mol% | Excellent (>95%) | Excellent (>95:5) | [3] |
| Bifunctional Pyrrolidines (e.g., Sulfonamides) | Ketones/Aldehydes + Nitroalkenes | 5 - 10 mol% | Excellent (>90%) | Excellent (>90:10) | [5],[6] |
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, every protocol must function as a self-validating system. Do not proceed to subsequent steps without verifying the success of the previous one via the analytical checkpoints provided.
Protocol A: Jørgensen-Hayashi Catalyzed Addition of Aldehydes to Nitroalkenes
Causality Note: Acidic additives (like 4-nitrophenol) are employed here to facilitate the hydrolysis of the product-iminium intermediate. This accelerates catalyst turnover, prevents product inhibition, and extends the catalyst's lifespan[7].
Reagents:
-
trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Propanal (1.5 mmol, 3.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%)
-
4-Nitrophenol or Benzoic Acid (0.05 mmol, 10 mol%)
-
Anhydrous CH₂Cl₂ or Toluene (1.0 mL)
Step-by-Step Methodology:
-
Preparation (QC Checkpoint): Verify the purity of trans-β-nitrostyrene via ¹H NMR. Impurities can severely poison the organocatalyst.
-
Reaction Setup: In a dry 5 mL vial equipped with a magnetic stir bar, dissolve trans-β-nitrostyrene in anhydrous CH₂Cl₂ under an inert argon atmosphere.
-
Catalyst Activation: Add the Jørgensen-Hayashi catalyst and the acidic additive (4-nitrophenol) to the solution. Stir for 5 minutes at room temperature.
-
Donor Addition: Add propanal dropwise. Rationale: Dropwise addition maintains a low steady-state concentration of the aldehyde, minimizing unwanted self-aldol condensation.
-
Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the nitroalkene via TLC (Hexane/EtOAc 4:1).
-
Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure γ-nitroaldehyde.
Protocol B: Proline-Catalyzed Addition of Ketones to Nitroalkenes
Causality Note: Unmodified ketones require a significant stoichiometric excess to drive the thermodynamic equilibrium toward enamine formation and to suppress off-target side reactions[2],[4].
Reagents:
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (5.0 mmol, 5.0 equiv)
-
L-Proline (0.1 mmol, 10 mol%)
-
Methanol (2.0 mL)
Step-by-Step Methodology:
-
Reaction Setup: Combine trans-β-nitrostyrene and cyclohexanone in a reaction vial containing 2.0 mL of Methanol. Rationale: Proline has limited solubility in non-polar solvents; protic solvents like MeOH can facilitate proton transfer steps in the catalytic cycle.
-
Initiation: Add L-proline directly to the stirring mixture at room temperature.
-
Monitoring: Stir for 24–72 hours. Proline-catalyzed reactions are typically slower than those using Jørgensen-Hayashi catalysts. Monitor strictly via TLC.
-
Workup: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3 × 10 mL).
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to isolate the γ-nitroketone.
Analytical Validation Workflow
A rigorous analytical workflow is required to confirm the success of the asymmetric induction.
Fig 2. Self-validating experimental workflow for asymmetric organocatalytic reactions.
Validation Metrics:
-
Diastereomeric Ratio (dr): Determine the syn/anti ratio by analyzing the crude ¹H NMR spectrum prior to chromatography. Look for the distinct coupling constants of the alpha-protons adjacent to the nitro group.
-
Enantiomeric Excess (ee): Determine the ee of the purified product using Chiral High-Performance Liquid Chromatography (HPLC). Standard conditions typically utilize a Daicel Chiralpak AD-H or AS-H column with an isocratic Hexane/Isopropanol eluent system (e.g., 90:10, 1.0 mL/min, UV detection at 210 nm or 254 nm).
References
-
General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation. ResearchGate. 1
-
A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond. Benchchem. 2
-
Application Notes and Protocols: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Michael Addition Reactions. Benchchem. 5
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. SciSpace. 3
-
Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. RSC Publishing. 6
-
Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. ACS Publications. 4
-
Translating the Enantioselective Michael Reaction to a Continuous Flow Paradigm with an Immobilized, Fluorinated Organocatalyst. ACS Publications. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
High-Performance Liquid Chromatography Analysis of Pyrrolidine-Containing Compounds: Strategies for Retention, Peak Shape, and Detection
Topic: HPLC Method for Analysis of Pyrrolidine-Containing Compounds Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, Drug Development Professionals
Abstract
Pyrrolidine moieties are ubiquitous in pharmaceutical design, serving as core scaffolds in proline mimetics, alkaloids, and catalytic ligands. However, they present a "perfect storm" of analytical challenges: high polarity, strong basicity (pKa ~11.3), and often a lack of UV chromophores. This guide provides a comprehensive technical framework for overcoming these hurdles. We detail three distinct, self-validating methodologies: High-pH Reversed-Phase (RP) for robust retention, HILIC for polar selectivity, and Derivatization for high-sensitivity UV detection.
Part 1: Strategic Decision Framework
Before selecting a column or mobile phase, the analytical approach must be dictated by the compound's physicochemical properties and available instrumentation.
The Pyrrolidine Challenge
-
Basicity (pKa ~11.3): At standard low pH (2-3), pyrrolidine is fully protonated (
). This leads to:-
Silanol Interaction: Cationic exchange with residual silanols on silica columns causes severe peak tailing.
-
Low Retention: The charged species is highly hydrophilic, eluting near the void volume on C18.
-
-
Chromophore Absence: The saturated ring lacks
-conjugation, rendering it invisible to standard UV (254 nm).
Method Selection Decision Tree
Use the following logic to select the optimal protocol for your analyte.
Figure 1: Strategic decision tree for selecting the appropriate HPLC methodology based on analyte structure and detector capabilities.
Part 2: Experimental Protocols
Protocol A: High pH Reversed-Phase (The "Robust" Method)
Best For: Analytes with a chromophore or when using MS/CAD.
Mechanism: Operating at pH 10-11 suppresses the ionization of the pyrrolidine nitrogen (shifting equilibrium toward free base
Critical Requirement: You must use a hybrid-silica particle (e.g., Waters XBridge BEH, Phenomenex Gemini-NX) or a polymer column. Standard silica C18 columns will dissolve at this pH.
Materials
-
Column: Hybrid C18 (e.g., XBridge BEH C18, 2.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Buffer Preparation: Dissolve 0.79 g ammonium bicarbonate in 1 L water. Add conc.
dropwise until pH reaches 10.5. Filter through 0.2 µm membrane. -
Equilibration: Flush column with 90% B for 10 min, then equilibrate at initial conditions (5% B) for 20 column volumes. Note: High pH requires longer equilibration than low pH.
-
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 14.0 | 95 | 5 | 0.4 |
-
System Suitability:
-
Tailing Factor (
): Must be < 1.3. If > 1.5, increase pH slightly (up to pH 11.5 max for hybrid columns) or increase buffer concentration to 20 mM.
-
Protocol B: HILIC-MS/CAD (The "Polar Retention" Method)
Best For: Highly polar pyrrolidines (LogP < 0) that elute in the void on C18, even at high pH. Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar amines via water-layer partitioning and ionic interaction.
Materials
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC).
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Sample Diluent: 90:10 ACN:Buffer (Critical: Sample must be in high organic to prevent peak distortion).
Step-by-Step Workflow
-
Mobile Phase Setup: Do not filter organic/aqueous mixtures. Filter aqueous buffer separately, then mix.
-
Conditioning: HILIC columns require extensive equilibration. Run 40-50 column volumes of initial mobile phase before first injection.
-
Gradient Program:
| Time (min) | % A (Aq. Buffer) | % B (ACN) | Note |
| 0.0 | 10 | 90 | High organic start |
| 10.0 | 40 | 60 | Elute polars |
| 12.0 | 40 | 60 | Hold |
| 12.1 | 10 | 90 | Re-equilibrate |
| 20.0 | 10 | 90 | Critical Step |
-
Detection Settings (CAD):
-
Evaporation Temp: 35°C.
-
Power Function: 1.0 (for linear calibration).
-
Note: Ammonium formate is volatile and CAD-compatible.
-
Protocol C: Pre-Column Derivatization (FMOC-Cl)
Best For: Trace analysis using standard UV/Fluorescence detectors when no chromophore is present. Mechanism: FMOC-Cl reacts selectively with secondary amines (unlike OPA) to form a stable, highly UV-absorbent (260 nm) and fluorescent carbamate derivative.
Figure 2: Reaction pathway for FMOC derivatization of secondary amines.
Materials
-
Reagent: 5 mM FMOC-Cl in dry Acetonitrile.
-
Buffer: 0.2 M Borate Buffer, pH 9.5.
-
Quench: 1% Adamantanamine (ADAM) or simple HPLC mobile phase (if separating reagent peak).
Derivatization Procedure
-
Mix: Combine 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl Reagent.
-
Incubate: Vortex and let stand at ambient temperature for 1-2 minutes. (Reaction is fast).
-
Quench (Optional): Add 20 µL of ADAM solution to react with excess FMOC-Cl (prevents large reagent peak from interfering). Alternatively, ensure chromatographic separation of FMOC-OH peak.
-
Inject: Inject 10 µL onto a standard C18 column (Low pH Protocol).
-
Detection: UV at 260 nm (or Fluorescence: Ex 260 nm / Em 310 nm).
Part 3: Troubleshooting & System Suitability
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Severe Peak Tailing ( | Secondary silanol interactions.[2] | Method A: Increase pH to > 10.5. Method B: Increase buffer ionic strength to 20-30 mM. |
| Split Peaks (HILIC) | Sample solvent mismatch. | Ensure sample diluent is at least 80% ACN. Do not inject 100% aqueous samples into HILIC. |
| Baseline Drift (UV) | Absorbance of buffer/modifier. | Avoid TFA at 200-210 nm; use Phosphoric acid. Ideally, switch to Method C (Derivatization). |
| Low Sensitivity (CAD) | Mobile phase impurities. | Use LC-MS grade solvents. Ensure Nitrogen gas is >95% pure. |
Reference Data: Column pH Limits
Ensure you verify your specific column's limits before attempting Protocol A.
-
Agilent Poroshell HPH: pH 2–11
-
Standard Silica C18: pH 2–8 (DO NOT USE for Protocol A )
References
-
Waters Corporation. XBridge BEH Column Characteristics & pH Stability. Waters.com.[6] [Link][2][9][10][11][12][13][14]
-
Phenomenex. Gemini-NX C18: High pH Stability for Basic Compounds. Phenomenex.com.[15] [Link][13]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. Mac-mod.com. [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplcmart.com [hplcmart.com]
- 4. Waters Corp XBridge BEH C18 Column, 130Å, 5 µm, 2.1 mm X 100 mm, 1/pk, | Fisher Scientific [fishersci.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. hplcmart.com [hplcmart.com]
- 8. New Gemini - NX Delivers High Selectivity And Loading Capacity With Stability At pH Extremes [pharmaceuticalonline.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ammonium formate buffer, HILIC, ... - Chromatography Forum [chromforum.org]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. hplc.eu [hplc.eu]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: The Strategic Use of 1-(Pyrrolidin-1-yl)propan-1-one in the Synthesis of Potent Monoamine Uptake Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of 1-(pyrrolidin-1-yl)propan-1-one as a key precursor in the synthesis of a class of potent monoamine uptake inhibitors, specifically focusing on pyrovalerone analogues and related synthetic cathinones. These compounds are significant in neuroscience research and have been investigated for their potential therapeutic applications, as well as being recognized as new psychoactive substances (NPS).[1][2][3] This guide will elucidate the underlying synthetic strategies, provide step-by-step protocols for key reactions, and discuss the rationale behind experimental choices, grounded in established chemical principles.
Introduction: The Significance of Pyrrolidinyl Propiophenones in Neuropharmacology
Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are critical regulators of neurotransmission in the mammalian central nervous system.[4][5][6] The development of ligands that can modulate the activity of these transporters has been a cornerstone of neuropharmacology, leading to treatments for a range of conditions. A significant class of these modulators are the synthetic cathinones, which are β-keto analogues of amphetamines.[2][7]
Among the various synthetic routes to these compounds, the use of 1-(pyrrolidin-1-yl)propan-1-one as a starting material or a key intermediate is of particular interest. This precursor provides a straightforward and versatile platform for the synthesis of a variety of potent and selective DAT/NET inhibitors, such as pyrovalerone and its analogues.[4][5][6][8][9] These compounds have been explored for their therapeutic potential in conditions like chronic fatigue and as potential medications for cocaine abuse.[4][6][8] However, it is also crucial to acknowledge that many of these derivatives, such as α-pyrrolidinovalerophenone (α-PVP), have emerged as potent psychostimulants with a high potential for abuse.[3][10]
This guide will focus on the synthetic chemistry that enables the creation of these molecules, providing researchers with the foundational knowledge to design and execute syntheses for research purposes.
Core Synthetic Strategy: From Propiophenone to Potent Monoamine Uptake Inhibitors
The primary synthetic pathway to many pyrovalerone-type monoamine uptake inhibitors involves a two-step process starting from a substituted propiophenone. This strategy is centered around the α-carbon of the ketone, which is first halogenated and then subjected to nucleophilic substitution with pyrrolidine.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for pyrovalerone analogues.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of a generic pyrovalerone analogue. Appropriate personal protective equipment (PPE) and a certified fume hood are mandatory for all steps.
Protocol 1: α-Bromination of a Substituted Propiophenone
The α-bromination of a ketone is a critical step that proceeds via an enol or enolate intermediate.[11][12][13][14] The use of elemental bromine in an acidic medium is a common method.
Materials:
-
Substituted Propiophenone (e.g., 1-(4-methylphenyl)propan-1-one)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the substituted propiophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. The disappearance of the bromine color indicates consumption.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.
Causality and Insights:
-
The acidic conditions catalyze the enolization of the ketone, which is the nucleophilic species that attacks the bromine.[14]
-
Using a slight excess of bromine ensures complete conversion of the starting material.
-
The aqueous workup with sodium bicarbonate neutralizes the acidic solvent and quenches any remaining bromine.
Protocol 2: Nucleophilic Substitution with Pyrrolidine
The α-bromo ketone is a potent electrophile, readily undergoing an SN2 reaction with a nucleophile like pyrrolidine.[11][12]
Materials:
-
Crude α-Bromo Intermediate from Protocol 1
-
Pyrrolidine
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl) in Diethyl Ether (for salt formation)
Procedure:
-
Dissolve the crude α-bromo intermediate in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of pyrrolidine (2.2 eq) in the same anhydrous solvent to the cooled solution with vigorous stirring. A precipitate of pyrrolidinium hydrobromide will form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Filter the reaction mixture to remove the pyrrolidinium hydrobromide precipitate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of the final product.
-
For purification and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified hydrochloride salt of the monoamine uptake inhibitor.
Causality and Insights:
-
A slight excess of pyrrolidine is used to act as both the nucleophile and a base to neutralize the HBr formed during the reaction.
-
The use of anhydrous solvents is crucial to prevent side reactions, such as hydrolysis of the α-bromo ketone.
-
Conversion to the hydrochloride salt often aids in purification by crystallization and improves the handling and stability of the final compound.[15]
Synthesis of Specific Monoamine Uptake Inhibitors
The general protocols described above can be adapted for the synthesis of various potent monoamine uptake inhibitors.
Example Synthesis: α-Pyrrolidinovalerophenone (α-PVP)
The synthesis of α-PVP, a potent dopamine-norepinephrine reuptake inhibitor, follows the described general pathway, starting from valerophenone (1-phenyl-1-pentanone).[10][16][17]
-
α-Bromination of Valerophenone: Valerophenone is brominated at the α-position to yield 2-bromo-1-phenyl-1-pentanone.[10][16]
-
Reaction with Pyrrolidine: The resulting α-bromo ketone is then reacted with pyrrolidine to afford α-PVP.[10][16]
Example Synthesis: 3,4-Methylenedioxypyrovalerone (MDPV)
MDPV is a potent stimulant and a ring-substituted analogue of pyrovalerone.[18] Its synthesis involves an α-brominated propiophenone derivative.
-
Precursor Synthesis: The synthesis starts with a precursor like 1-(1,3-benzodioxol-5-yl)pentan-1-one.
-
α-Bromination: This precursor is α-brominated to form the corresponding 2-bromopentan-1-one intermediate.[19]
-
Reaction with Pyrrolidine: The intermediate is then reacted with pyrrolidine to yield MDPV, which is subsequently converted to its hydrochloride salt.[19]
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations for a Pyrovalerone Analogue (HCl Salt) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm molecular weight. | A single major peak in the chromatogram with a mass spectrum showing the molecular ion (or a characteristic fragment) corresponding to the free base.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | Characteristic shifts for the aromatic, aliphatic, and pyrrolidine protons and carbons. The proton NMR of the HCl salt will show a downfield shift of the protons adjacent to the nitrogen.[7][16] |
| Infrared (IR) Spectroscopy | To identify key functional groups. | A strong carbonyl (C=O) stretch, C-H stretches for aromatic and aliphatic groups, and broad N-H stretching bands for the hydrochloride salt.[16] |
Structure-Activity Relationships (SAR)
The potency and selectivity of these monoamine uptake inhibitors are highly dependent on their chemical structure.
-
Aromatic Ring Substitution: Substitution on the phenyl ring can significantly alter the binding affinity and selectivity for DAT, NET, and SERT. For example, a 4-methyl group, as in pyrovalerone, is known to confer potent DAT and NET inhibition with weaker SERT activity.[4][5][6][8]
-
Alkyl Chain Length: The length of the alkyl chain at the α-position also influences activity. For instance, pyrovalerone has a propyl group (pentan-1-one derivative).
-
Amine Moiety: The pyrrolidine ring is a common feature in this class of potent DAT/NET inhibitors.[4][5][6][8]
Diagram of Key Structural Features Influencing Activity
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.ie [drugs.ie]
- 7. mdpi.com [mdpi.com]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flakka: New Dangerous Synthetic Cathinone on the Drug Scene [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. dea.gov [dea.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 19. drugsandalcohol.ie [drugsandalcohol.ie]
- 20. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Stereoselective Pyrrolidine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereoselective Synthesis of Functionalized Pyrrolidines Audience: Medicinal Chemists, Process Chemists
Core Directive & System Overview
Welcome to the Technical Support Center for pyrrolidine synthesis. The pyrrolidine scaffold is a privileged structure in FDA-approved therapeutics (e.g., Ramipril, Saxagliptin) and a core motif in organocatalysis.
This guide moves beyond standard textbook procedures. It addresses the causality of failure modes in the two most dominant synthetic pathways:
-
Asymmetric 1,3-Dipolar Cycloaddition (Azomethine Ylides).
-
Intramolecular Hydroamination / Aza-Michael Cyclization .
Troubleshooting Guide: 1,3-Dipolar Cycloaddition
Context: This reaction, typically involving an imino ester and an electron-deficient alkene, is the "workhorse" for generating densely substituted pyrrolidines with up to four contiguous stereocenters.
Issue 1: Low Diastereoselectivity (Endo/Exo Ratio)
User Question: My Ag(I)-catalyzed reaction proceeds with high conversion (>90%), but I am getting a 1:1 mixture of endo and exo isomers. How do I force the reaction toward a single diastereomer?
Technical Diagnosis:
Poor diastereocontrol often stems from a lack of discrimination between the transition states (TS). In metallo-catalysis, the metal center coordinates the azomethine ylide dipole. If the ligand sphere is too loose or the temperature is too high, the energy gap (
Corrective Protocol:
-
Temperature Modulation: Lower the temperature to -20°C or 0°C. This favors the kinetic product (often endo due to secondary orbital interactions), maximizing the
. -
Ligand Sterics: Switch to a bulkier chiral phosphine or phosphoramidite ligand. For Ag(I) or Cu(I) systems, ligands like Quinap or Fesulphos create a tighter chiral pocket that sterically destabilizes one TS.
-
Metal Counter-ion Switch: If using AgOAc, switch to
or . A more non-coordinating counter-ion opens a coordination site, potentially allowing for tighter bidentate binding of the substrate, enforcing geometry.
Issue 2: Poor Enantioselectivity (<50% ee)
User Question: I am using a standard chiral ligand (e.g., Binap), but the enantiomeric excess is stalled at 40-50%. What parameters should I screen first?
Technical Diagnosis: Low ee suggests that the background racemic reaction is competing with the catalyzed pathway, or the catalyst-substrate complex is not rigid.
Troubleshooting Workflow:
Figure 1: Decision logic for troubleshooting low enantioselectivity in metal-catalyzed cycloadditions.
Specific Actions:
-
Solvent Dielectric Constant: Switch from polar solvents (MeCN, DMF) to non-polar solvents (Toluene, DCM). Polar solvents can stabilize the free zwitterionic dipole, promoting the non-catalyzed (racemic) pathway.
-
Water Additive: In Ag(I)/base systems, adding 1-2 equivalents of water can facilitate proton transfer steps, sharpening the turnover and improving ee, a phenomenon well-documented in azomethine ylide chemistry [1].
Troubleshooting Guide: Intramolecular Hydroamination
Context: This route cyclizes amino-alkenes to form pyrrolidines.[1] It is atom-economical but suffers from regioselectivity issues (5-exo vs. 6-endo).
Issue 3: 5-exo vs. 6-endo Regioselectivity
User Question: I am attempting to cyclize a
Technical Diagnosis: According to Baldwin's rules, 5-exo-trig is generally favored. However, electronic bias on the alkene or steric bulk can shift the pathway.
Corrective Protocol:
-
Protecting Group Tuning: The nucleophilicity of the nitrogen is critical.
-
Too Nucleophilic (Free amine): Can lead to rapid, uncontrolled background reaction.
-
Optimization: Use a Tosyl (Ts) or Nosyl (Ns) protecting group.[2] These electron-withdrawing groups increase the acidity of the N-H bond, making it more responsive to base/catalyst activation while preventing non-specific attack.
-
-
Catalyst Selection: For hydroamination, Gold(I) catalysts (e.g.,
/ ) are superior for strictly enforcing Markovnikov addition (leading to 5-exo cyclization) due to their carbophilic nature [2].
Data Presentation: Solvent & Additive Effects
The following table summarizes the impact of reaction conditions on the Ag(I)-catalyzed synthesis of a model pyrrolidine (derived from methyl benzylideneaminoacetate and N-methylmaleimide).
| Entry | Solvent | Temp (°C) | Additive | Yield (%) | Endo:Exo (dr) | ee (Endo) % |
| 1 | MeCN | 25 | None | 85 | 60:40 | 12 |
| 2 | THF | 25 | None | 88 | 75:25 | 45 |
| 3 | Toluene | 25 | None | 92 | 90:10 | 82 |
| 4 | Toluene | -20 | None | 85 | 95:5 | 91 |
| 5 | Toluene | -20 | 94 | >98:2 | 98 |
Table 1: Optimization matrix demonstrating the critical role of solvent polarity and water additives in maximizing stereocontrol [3].
Detailed Experimental Protocol
Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition Target: Enantioenriched polysubstituted pyrrolidine.
Reagents:
-
Imine Precursor (1.0 mmol)[3]
-
Dipolarophile (e.g., N-phenylmaleimide, 1.1 mmol)
-
(5 mol%)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Chiral Ligand (e.g., (R)-Quinap, 5.5 mol%)
-
Base (e.g.,
, 10 mol%) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Crucial Step):
-
In a flame-dried Schlenk tube under Argon, combine
(8.3 mg, 0.05 mmol) and (R)-Quinap (24 mg, 0.055 mmol). -
Add 2 mL of anhydrous Toluene.
-
Stir at room temperature for 30 minutes. Visual Check: The solution should turn from cloudy to clear/yellowish, indicating active complex formation.
-
-
Reactant Addition:
-
Add the imine precursor (1.0 mmol) and base (
, 0.1 mmol) to the catalyst solution. -
Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath. Allow to equilibrate for 15 minutes.
-
-
Initiation:
-
Add the dipolarophile (1.1 mmol) dissolved in minimal Toluene dropwise.
-
Self-Validating Check: Monitor by TLC every hour. The disappearance of the imine spot is the primary indicator.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Analysis: Confirm dr via
NMR (look for characteristic ring protons) and ee via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Mechanism & Pathway Visualization
Understanding the catalytic cycle is essential for troubleshooting. The cycle involves metallo-ylide formation, dipolar cycloaddition, and protonation.
Figure 2: Catalytic cycle for Ag(I)-mediated azomethine ylide cycloaddition. Note the regeneration step which can be the rate-limiting bottleneck if proton sources are scarce.
References
-
ChemRxiv. Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. (2024).[5] Retrieved from [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).[5] Retrieved from [Link]
-
NIH/PMC. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. (2023).[6][7][8] Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. mdpi.com [mdpi.com]
Improving enantioselectivity in 1-(pyrrolidin-1-yl)propan-1-one catalyzed reactions
Topic: Improving Enantioselectivity in 1-(pyrrolidin-1-yl)propan-1-one Derivative Catalyzed Reactions
Critical Scientific Preface: The Chirality Requirement
Status: ⚠️ CRITICAL ALERT Issue: The molecule 1-(pyrrolidin-1-yl)propan-1-one (Propionylpyrrolidine) is achiral . Impact: An achiral catalyst cannot induce enantioselectivity. Assumption: This guide assumes you are working with Chiral Prolinamides (e.g., L-Proline amides), which share the 1-(pyrrolidin-1-yl)alkan-1-one skeleton but possess a stereocenter at the C2 position. If you are using the achiral parent molecule, you must add a chiral co-catalyst or ligand to achieve any enantiomeric excess (ee).
Part 1: The Diagnostic Matrix (Triage)
Use this matrix to identify your specific failure mode before proceeding to the deep-dive protocols.
| Symptom | Probable Root Cause | Immediate Action |
| High Yield, Low/Zero ee% | Racemization or Achiral Pathway | 1. Check catalyst purity (ensure it is not racemic).2. Lower reaction temperature ( |
| Low Yield, High ee% | Catalyst Deactivation | 1. Check for "Parasitic" Oxazolidinone formation (see Section 3).2. Add water (1–5 eq.) to facilitate turnover.3. Increase catalyst loading (10 |
| Reaction Stalls at ~50% | Product Inhibition | 1. The product may be acting as a competitive inhibitor.2. Add a Brønsted acid co-catalyst (e.g., Benzoic acid). |
| Non-Linear ee% over time | Auto-Induction or Degradation | 1. Catalyst aggregation is occurring.2. Dilute the reaction mixture.3. Switch solvent (e.g., from DMF to DMSO or CHCl |
Part 2: Deep Dive Troubleshooting Modules
Module A: The Water/Solvent Paradox
In pyrrolidine-amide catalysis (Enamine mechanism), water plays a dual role: it is required for hydrolysis of the iminium intermediate to release the product, but excess water disrupts the hydrogen-bonding network necessary for stereocontrol.
The "Goldilocks" Protocol:
-
Anhydrous Start: Begin with anhydrous solvents (CHCl
, Toluene, or DMF). -
Controlled Addition: If yield is low (stalling), add water in controlled increments.
-
Solvent Sweep: Prolinamides often perform best in solvents that support H-bonding but are not too polar.
-
Best: Toluene, CHCl
, THF. -
Avoid: MeOH, DMSO (unless solubility is critical; these can disrupt the tight transition state).
-
Module B: Parasitic Equilibria (The "Silent Killer")
A common cause of catalyst death in pyrrolidine-amide reactions is the formation of Oxazolidinones . This occurs when the catalyst reacts with the aldehyde substrate irreversibly (or slowly reversibly), removing it from the cycle.
Detection & Mitigation:
-
Symptom: The reaction starts fast but stops abruptly.
-
Diagnosis:
NMR of the crude mixture often shows distinct aminal signals different from the enamine. -
Fix:
-
Slow Addition: Add the aldehyde substrate slowly (syringe pump) to keep its concentration low relative to the enamine.
-
Acid Additive: Add 10–20 mol% of a weak acid (Acetic acid, Benzoic acid, or p-Nitrobenzoic acid). This shifts the equilibrium back toward the active iminium/enamine species.
-
Part 3: Visualization of Failure Points
The following diagram maps the Catalytic Cycle and identifies where Enantioselectivity (ee) is determined versus where the reaction fails (Parasitic Pathways).
Caption: Figure 1. The Enamine Catalytic Cycle showing the productive pathway (Green/Yellow) and the parasitic off-cycle trap (Red) that lowers yield.
Part 4: Standardized Optimization Protocol
To rigorously improve enantioselectivity, execute this Variable-Temperature Additive Screen (VTAS) .
Reagents:
-
Substrates: Ketone (1.0 eq), Aldehyde (1.1 eq).
-
Catalyst: Chiral Prolinamide (20 mol%).
-
Solvent: Toluene (0.5 M).
Step-by-Step Procedure:
-
Baseline: Run the reaction at Room Temperature (RT) with no additive. Record Yield and ee%.[1][3][5][6][7][8]
-
Temperature Drop: Repeat at
and .-
Note: If reaction time exceeds 48h, stop.
-
-
Acid Screen: At the best temperature found in Step 2, run three parallel vials:
-
Vial A: No additive.
-
Vial B: +20 mol% Benzoic Acid.
-
Vial C: +20 mol% 2,4-Dinitrobenzoic Acid.
-
-
Water Screen: If yield is <50% in Step 3, repeat the best vial with the addition of 2.0 eq of water .
Data Interpretation Table:
| Outcome | Interpretation | Next Step |
| ee% increases with lower T | Enthalpic control dominates. | Push T lower until rate becomes prohibitive. |
| Acid improves Yield & ee% | Acid catalyzes hydrolysis & suppresses parasitic paths. | Optimize Acid pKa (screen different acids). |
| Water improves Yield, lowers ee% | Hydrolysis is fast, but H-bond network disrupted. | Reduce water to 1.0 eq or use wet solvent only. |
Part 5: Frequently Asked Questions (FAQs)
Q1: My reaction works for aromatic aldehydes but fails for aliphatic ones. Why? A: Aliphatic aldehydes are prone to self-aldolization (acting as both nucleophile and electrophile) and enolization.
-
Fix: Use a large excess of the ketone donor (5–10 eq) or use the ketone as the solvent to statistically favor the cross-aldol reaction.
Q2: Can I use the HCl salt of the catalyst directly? A: Yes, but you must neutralize it in situ.
-
Protocol: Add 1.0 equivalent of a base like NaOAc or Et
N. However, the resulting salt (Et NHCl) can act as a Lewis acid/H-bond donor and alter stereoselectivity. It is often cleaner to use the free base catalyst and add a specific acid (like Benzoic acid) controllably.
Q3: Why does my ee% drop over time? A: This suggests Product Epimerization . The product (an aldol adduct) is basic and can undergo retro-aldol or epimerization under the reaction conditions.
-
Fix: Stop the reaction immediately upon consumption of the limiting reagent. Do not let it stir overnight "just to be safe."
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
-
Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011).[4] Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria.[4] Journal of the American Chemical Society, 133(18), 7065–7074.[4]
-
Nyberg, A. I., Usano, A., & Pihko, P. M. (2004). Proline-Catalyzed Ketone–Aldehyde Aldol Reactions Are Accelerated by Water.[5][9][10] Synlett, 2004(11), 1891–1896.[10]
-
Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Kinetic Studies of Proline-Catalyzed Aldol Reactions in the Presence of Water. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934–3937.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. research.setu.ie [research.setu.ie]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(pyrrolidin-1-yl)propan-1-one
Executive Summary & Molecule Dashboard
Target Molecule: 1-(pyrrolidin-1-yl)propan-1-one CAS: 4553-07-5 (Generic reference for N-propionylpyrrolidine) Structure: Amide formed from Propionic Acid + Pyrrolidine. Physical State: Typically a colorless to pale yellow oil or low-melting solid. Primary Application: Pharmaceutical intermediate, solvent, and chemical reagent.
This guide addresses the critical failure points in the synthesis of N-propionylpyrrolidine. While the amide bond formation is a fundamental reaction, the specific nucleophilicity of pyrrolidine (a secondary cyclic amine) and the electrophilicity of the propionyl source create distinct side-reaction pathways.
Diagnostic Flowchart: Reaction Pathways
The following diagram maps the competing pathways based on your chosen reagents. Use this to identify where your mass balance is being lost.
Figure 1: Competing mechanistic pathways for Acyl Chloride vs. Carbodiimide synthesis routes.
Troubleshooting Tickets (FAQs)
Ticket #101: "My yield is ~50%, and the crude NMR shows a broad singlet at 10-12 ppm."
Diagnosis: Hydrolysis of Propionyl Chloride. If you are using the acid chloride route, moisture ingress is converting your reagent back into propionic acid (the peak at 10-12 ppm is the carboxylic acid proton).
-
The Mechanism: Propionyl chloride is highly electrophilic. Water competes with pyrrolidine as a nucleophile.
-
Corrective Action:
-
Solvent Dryness: Ensure DCM or THF is anhydrous (water content <50 ppm).
-
Reagent Quality: Distill propionyl chloride if it has been stored for long periods; it degrades to HCl and acid.
-
Order of Addition: Add the acid chloride to the amine/base mixture at 0°C. This keeps the amine concentration high relative to the acid chloride, favoring amide formation over hydrolysis.
-
Ticket #102: "A massive amount of white solid formed, and stirring stopped."
Diagnosis: Unscavenged Acid Salts (Pyrrolidine Hydrochloride). The reaction generates HCl as a byproduct. Pyrrolidine is a base. If you mix them 1:1 without an auxiliary base, half your pyrrolidine will be consumed to form the salt, capping your yield at 50%.
-
The Mechanism:
-
Corrective Action:
-
Protocol Adjustment: Use a tertiary amine base (Triethylamine or DIPEA) as a scavenger (1.1 to 1.5 equivalents). These bases are sterically hindered and less nucleophilic than pyrrolidine, so they trap the HCl without competing for the acyl chloride.
-
Workup: The white solid is the salt. It can be filtered off (if using non-polar solvent) or washed away with water during extraction.
-
Ticket #103: "I used DCC, and I have a byproduct that won't separate."
Diagnosis: N-Acylurea Rearrangement. When using carbodiimides (DCC), the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea if the amine attack is slow or if the temperature is too high.
-
The Mechanism: An intramolecular
acyl migration occurs, forming a stable urea derivative that contaminates the product. -
Corrective Action:
-
Temperature Control: Keep the activation step (Acid + DCC) at 0°C.
-
Additives: Use HOBt (Hydroxybenzotriazole) or DMAP. HOBt forms an active ester that is less prone to rearrangement but highly reactive toward the amine [1].
-
Switch Reagents: Use EDC (water-soluble carbodiimide). The urea byproduct is water-soluble and easily removed in the aqueous workup.
-
Validated Experimental Protocols
Protocol A: The Schotten-Baumann Method (Robust & Scalable)
Best for: High throughput, insensitive to slight moisture.
| Step | Action | Critical Parameter |
| 1 | Charge | Dissolve Pyrrolidine (1.0 equiv) in DCM (0.5 M concentration). Add Triethylamine (1.2 equiv). |
| 2 | Cool | Cool the mixture to 0°C using an ice bath. |
| 3 | Add | Add Propionyl Chloride (1.05 equiv) dropwise over 30 mins. |
| 4 | React | Allow to warm to Room Temp (RT). Stir for 2 hours. |
| 5 | Quench | Add 1M HCl (aq). Why? This converts unreacted pyrrolidine into water-soluble salt. |
| 6 | Extract | Separate organic layer.[1][2] Wash with sat. NaHCO3 (removes propionic acid) and Brine. |
| 7 | Dry | Dry over MgSO4, filter, and concentrate. |
Protocol B: Direct Amidation with EDC (High Purity)
Best for: Avoiding acid chlorides, milder conditions.
| Step | Action | Critical Parameter |
| 1 | Activate | Dissolve Propionic Acid (1.0 equiv) in DMF or DCM. Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir at 0°C for 15 mins. |
| 2 | Add Amine | Add Pyrrolidine (1.0 equiv) and DIPEA (1.2 equiv). |
| 3 | React | Stir at RT overnight (12-16h). |
| 4 | Workup | Dilute with Ethyl Acetate. Wash 3x with water (removes EDC urea and DMF), 1x with 1M HCl, 1x with Brine. |
Impurity Profile Table
Use this table to identify peaks in your GC-MS or NMR.
| Impurity | Origin | NMR Signature (approx.) | Removal Strategy |
| Propionic Acid | Hydrolysis of starting material | Broad singlet >10 ppm | Wash with basic solution (NaHCO3 or NaOH). |
| Pyrrolidine | Unreacted starting material | Multiplets at ~1.6 and ~2.8 ppm | Wash with acidic solution (1M HCl). |
| DCU (Dicyclohexylurea) | DCC coupling byproduct | Multiplets ~1.0-2.0 ppm (Cyclohexyl) | Filtration (if in DCM) or switch to EDC. |
| N-Acylurea | Rearrangement side-reaction | Complex region, similar to product but shifted | Difficult. Requires column chromatography.[1][3] |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link
-
BenchChem Technical Support. (2025). Common side reactions in the synthesis of substituted pyrrolidines. LinkNote: General reference for pyrrolidine handling.
Sources
Technical Support Center: Catalyst Deactivation in Pyrrolidine-Based Synthesis
Welcome to the Technical Support Center for catalyst deactivation in pyrrolidine-based synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst performance during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during pyrrolidine synthesis.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled completely. Is my catalyst deactivated?
A1: A low or stalled yield is a primary symptom of catalyst deactivation. However, it's crucial to systematically rule out other potential causes before focusing solely on the catalyst. Poor substrate reactivity or incorrect reaction conditions can also be culprits.[1]
Initial Diagnostic Workflow:
Here is a logical workflow to diagnose the root cause of low yield:
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation & Solutions:
-
Catalyst Inactivity: The catalyst itself may have degraded due to improper storage or handling, especially if it is sensitive to moisture and air.[2] For instance, many organocatalysts with amine functionalities are susceptible to oxidation.[3]
-
Solution: Always store sensitive catalysts under an inert atmosphere (nitrogen or argon) and in a desiccator. Before use, ensure it appears as described in the specification sheet. If in doubt, use a fresh batch of catalyst.
-
-
Presence of Water: Trace amounts of water can be highly detrimental. For example, in reactions using pyrrolidone potassium salt as a catalyst for N-vinyl pyrrolidone synthesis, even minute quantities of water can lead to rapid deactivation by promoting ring-opening of intermediates.[4][5] Similarly, for TMS-L-proline catalysts, moisture can cause desilylation, reverting the catalyst to L-proline, which has different solubility and activity profiles.[2]
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[4]
-
For Metal Catalysts (e.g., Iridium, Rhodium, Copper): Functional groups like thiols or even some amines can irreversibly bind to the metal center, blocking active sites.[4] Nonmetal contaminants such as sulfur, nitrogen, and phosphorus are known poisons for metal catalysts.[6]
-
For Organocatalysts (e.g., Proline-based): Acidic or basic impurities can neutralize the catalyst.[3] For instance, a secondary amine catalyst can be rendered inactive by an acidic impurity that protonates the amine, preventing it from participating in the catalytic cycle.
-
Solution: Ensure the purity of all starting materials. If necessary, purify substrates and distill solvents before use.[1] Elemental analysis of your starting materials can help identify potential inorganic poisons.[7]
-
Q2: I'm observing a significant decrease in stereoselectivity (enantiomeric or diastereomeric excess). What's happening to my catalyst?
A2: A drop in stereoselectivity is a strong indicator of changes to the catalyst's chiral environment or the emergence of a non-selective background reaction.[3]
Potential Causes and Solutions:
-
Formation of Achiral Catalytic Species: The chiral catalyst may be degrading into achiral species that are still catalytically active but do not provide stereocontrol.[3] This leads to the formation of a racemic or near-racemic product mixture.
-
Prominence of Background Reaction: If the primary catalyst deactivates, a slower, non-selective background reaction may become more significant, thereby reducing the overall stereoselectivity.[3]
-
Solution: Run a control reaction without the catalyst to determine the rate and selectivity of the background reaction. If it is significant, optimizing reaction conditions to favor the catalyzed pathway (e.g., lower temperature) is crucial.
-
-
Catalyst Aggregation: Changes in reaction conditions or the presence of impurities can sometimes cause the catalyst to aggregate. This can alter the catalyst's structure and its ability to effectively control the stereochemical outcome.
-
Solution: Ensure complete dissolution of the catalyst. If solubility is an issue, a different solvent system may be required. For proline-based catalysts, which have limited solubility in many organic solvents, highly dipolar aprotic solvents like DMSO or DMF are often necessary.[2]
-
Q3: My catalyst is heterogeneous (solid-supported), and its activity has decreased after the first use. How can I regenerate it?
A3: Heterogeneous catalysts can be deactivated by fouling, where the catalyst pores and active sites are physically blocked, or by chemical poisoning.[6] Regeneration aims to remove these deactivating species without damaging the catalyst structure.
Common Deactivation Pathways for Supported Catalysts:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Solvent Optimization for Stereoselective Pyrrolidine Synthesis
Current Status: Operational Ticket ID: PYR-SYN-SOLV-001 Assigned Specialist: Senior Application Scientist, Chemical Development
Executive Summary & Core Directive
Welcome to the Pyrrolidine Synthesis Optimization Hub. You are likely here because your enantiomeric excess (ee) or diastereomeric ratio (dr) is suboptimal. In pyrrolidine synthesis—particularly via 1,3-dipolar cycloaddition or organocatalytic Michael addition —the solvent is not merely a medium; it is a chemoselective reagent .
This guide moves beyond "like dissolves like." We treat solvent selection as a thermodynamic and kinetic control parameter that dictates the tightness of transition states (TS) and the stability of zwitterionic intermediates.
Diagnostic Workflow: Solvent Selection Logic
Before altering your catalyst loading, validate your solvent system using this decision matrix.
Caption: Decision tree for solvent selection based on catalytic mechanism and observed failure mode.
Technical Module A: Metal-Catalyzed 1,3-Dipolar Cycloaddition
The Scenario: You are reacting an azomethine ylide (derived from an imino ester) with a dipolarophile (e.g., maleimide or acrylate) using an Ag(I) or Cu(I) catalyst.
The Mechanism: Stereocontrol relies on the metal coordinating the imine nitrogen and the carbonyl oxygen to form a rigid dipole.
-
The Problem: Solvents with high donor numbers (DN) like THF or Acetonitrile coordinate competitively to the metal center. This "decoys" the catalyst, loosening the transition state and allowing bond rotation, which destroys diastereoselectivity (dr).
Data Table: Solvent Dielectric Constant vs. Stereoselectivity Representative data for AgOAc-catalyzed cycloaddition [1, 2].
| Solvent | Dielectric Constant ( | Coordination Ability | Typical Yield | Typical dr (endo:exo) | Status |
| Toluene | 2.38 | Low | 85-95% | >95:5 | Recommended |
| DCM | 8.93 | Low | 80-90% | 90:10 | Acceptable |
| THF | 7.58 | High (Lewis basic) | 60-75% | 60:40 | Avoid |
| MeCN | 37.5 | High | 50-60% | 50:50 | Critical Failure |
Troubleshooting Protocol: Correcting Endo/Exo Ratios
-
Diagnosis: If your NMR shows a mixture of endo/exo isomers (e.g., dr < 80:20).
-
Root Cause: The zwitterionic intermediate is too long-lived or the metal is solvated, allowing thermodynamic equilibration to the exo product.
-
Action:
-
Evaporate the current solvent completely.
-
Resuspend reagents in Toluene or Benzene (if safety permits).
-
Why: Non-polar solvents destabilize the charge-separated zwitterionic intermediate, forcing a concerted (or near-concerted) asynchronous cycloaddition that preserves the kinetic endo selectivity [3].
-
Technical Module B: Organocatalysis (H-Bonding Mediated)
The Scenario: You are using a chiral thiourea, squaramide, or proline derivative to synthesize a pyrrolidine via Michael addition/cyclization.
The Mechanism: The catalyst must form hydrogen bonds with the electrophile (e.g., nitroalkene) to lower the LUMO.
-
The Problem: Solvents that are strong Hydrogen Bond Acceptors (HBA) compete with the substrate for the catalyst's protons.
Visualizing the Interference:
Caption: Competitive inhibition of H-bonding catalysts by polar protic or Lewis basic solvents.
Protocol: "The DMSO Trap"
-
Issue: You switched to DMSO because your catalyst wasn't soluble in Toluene. Now your ee% has dropped from 90% to 10%.
-
Solution:
-
Do not use pure DMSO.
-
Use a heterogeneous mixture or a co-solvent system.
-
Try: Toluene with 5-10% CHCl3 to improve solubility without saturating the H-bonding sites.
-
Alternative: Use Fluorinated Alcohols (e.g., HFIP). While polar, they are H-bond donors, not acceptors, and often enhance reactivity via the hydrophobic effect and H-bond network activation [4].
-
Advanced Module: "On-Water" Synthesis
The Scenario: Your reaction is sluggish in organic solvents, or you require a greener profile.
The Mechanism: Pyrrolidine synthesis involving hydrophobic reactants can be accelerated by using water as the solvent. The Hydrophobic Effect forces the organic reactants into a distinct phase where the local concentration is extremely high. Furthermore, water molecules at the interface can stabilize the transition state via H-bonding without solvating the bulk reactants [5].
Implementation Guide:
-
Setup: Place solid reactants and catalyst in a flask.
-
Solvent: Add distilled water (reactants should not dissolve; they should float or sink).
-
Agitation: Vigorous stirring is critical to maximize the interfacial surface area.
-
Outcome: Often higher rates and unique stereoselectivity compared to homogeneous organic solutions.
FAQ & Troubleshooting
Q: I am using Ag(I) catalyst and my yield is high, but the product is racemic. Why? A: Check your solvent purity. If you are using uninhibited THF or ether, peroxides or trace water might be degrading the chiral ligand. More likely, if you are using a polar solvent like MeCN, the solvent has displaced the chiral ligand from the silver atom. The reaction is proceeding via a background (racemic) thermal pathway. Switch to Toluene.
Q: Can I use alcohols for organocatalytic pyrrolidine synthesis? A: generally, No . Methanol and Ethanol will H-bond to your thiourea/proline catalyst, deactivating it. However, if you are using an iminium-activation pathway (e.g., Jorgensen-Hayashi catalyst), alcohols can be tolerated, but bulky alcohols (t-Amyl alcohol) are preferred to minimize interference.
Q: My reagents are insoluble in Toluene. What now? A: Do not immediately jump to DMF. Try Dichloromethane (DCM) or Chloroform . These are non-coordinating (mostly) but have higher solvation power. If that fails, try a biphasic system (Toluene/Water) with a phase transfer catalyst, though this requires re-optimization of stereocontrol.
References
-
Oura, I., et al. (2010).[1] "Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex." Organic Letters, 12(8), 1752–1755. Link
-
Adrio, J., & Carretero, J. C. (2011). "Stereoselective 1,3-Dipolar Cycloadditions of Azomethine Ylides and Alkenes Catalyzed by Ag(I)/Fesulphos Complexes." Chemical Communications, 47, 6783-6785. Link
-
Gothelf, K. V., & Jørgensen, K. A. (1998). "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 98(2), 863–910. Link
-
Wommack, A. J., & Kingsbury, J. S. (2013). "On-Water, Catalyst-Free 1,3-Dipolar Cycloaddition of Azomethine Ylides." Journal of Organic Chemistry, 78(21), 10573–10587. Link
-
Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition, 44(21), 3275-3279. Link
Sources
Technical Support Center: Stability and Handling of 1-(Pyrrolidin-1-yl)propan-1-one
Welcome to the technical support and troubleshooting center for 1-(pyrrolidin-1-yl)propan-1-one (also known as N-propionylpyrrolidine). As a tertiary amide, this compound exhibits exceptional kinetic stability compared to primary or secondary amides. However, specific microenvironmental factors—such as extreme pH, oxidative stress, or specialized biological matrices—can compromise its structural integrity.
This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute stability in solution.
Part 1: Quantitative Stability Profile
To establish a baseline for your experimental design, the table below summarizes the kinetic stability of 1-(pyrrolidin-1-yl)propan-1-one across various stress conditions.
| Parameter | Condition | Matrix | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Neutral Aqueous | pH 7.4, 25 °C | 50 mM Phosphate Buffer | > 12 months | Kinetically stable; negligible hydrolysis |
| Acidic Stress | pH 1.0, 80 °C | 0.1 M HCl | ~ 4–6 hours | Acid-catalyzed nucleophilic attack |
| Basic Stress | pH 13.0, 80 °C | 0.1 M NaOH | ~ 2–4 hours | Base-catalyzed nucleophilic attack |
| Biological (Lysate) | pH 7.4, 37 °C | Cell Lysate / Plasma | ~ 2–5 hours | Anti-nucleophilic enzymatic cleavage |
| Oxidative Stress | 0.2 M Peroxide | Aqueous | < 30 minutes | α-carbon hydroxylation / ring opening |
Part 2: Troubleshooting Chemical & Biological Instability (FAQs)
Q1: My stock solution of 1-(pyrrolidin-1-yl)propan-1-one degrades slowly over a month in unbuffered HPLC water. What is the chemical driver? A: Unbuffered ultrapure water rapidly absorbs atmospheric CO₂, lowering the solution pH to ~5.5. While tertiary amides are classically stabilized by the resonance delocalization of the nitrogen lone pair into the carbonyl group[1], prolonged exposure to mild acidity initiates the protonation of the amide oxygen. This protonation increases the electrophilicity of the carbonyl carbon, slowly driving acid-catalyzed hydrolysis over time[2]. Solution: Always formulate your stock solutions in a 50 mM buffer (e.g., phosphate) to lock the pH at 7.4.
Q2: I am running an in vitro cell lysate assay, and the propionyl group is being rapidly cleaved. Why are my standard broad-spectrum protease inhibitors failing? A: Standard proteases rely on hydrogen-bonding with the amide N-H to stabilize the transition state via a syn nucleophilic attack. Because 1-(pyrrolidin-1-yl)propan-1-one is a tertiary amide, it lacks this N-H bond and is completely resistant to standard proteases. However, the pyrrolidine ring mimics the amino acid proline. Specialized enzymes, such as Xaa-Pro peptidases, recognize this motif and utilize an anti nucleophilic attack, where the nucleophile and general acid approach the planar amide from opposite faces[3]. Solution: You must supplement your inhibitor cocktail with specific Xaa-Pro dipeptidase inhibitors (e.g., diprotin A).
Q3: During metabolic stability assays (e.g., liver microsomes), the compound disappears, but I don't detect propionic acid or pyrrolidine. Is this hydrolysis? A: No. Tertiary amides require vigorous, highly alkaline or acidic conditions to undergo chemical hydrolysis[4]. In a microsomal assay, the primary degradation pathway is oxidative. Cytochrome P450 enzymes target the alpha-carbons (C2 and C5) of the pyrrolidine ring for hydroxylation. This leads to the formation of a lactam or subsequent ring-opening, which explains the absence of standard hydrolysis cleavage products.
Mechanistic degradation pathways of 1-(pyrrolidin-1-yl)propan-1-one in solution.
Part 3: Self-Validating Experimental Protocols
To guarantee the integrity of your compound, use the following self-validating protocol for preparing long-term stock solutions. This workflow systematically eliminates the four primary vectors of degradation: pH drift, oxidation, photolysis, and microbial amidases.
Protocol: Preparation of Long-Term Stable Aqueous Stock Solutions
Step 1: Solvent Preparation & pH Locking Prepare a 50 mM Potassium Phosphate buffer and adjust the pH to exactly 7.4. Causality: This locks the protonation state of the solution, preventing the formation of the electrophilic protonated-carbonyl intermediate required for acid-catalyzed hydrolysis[2].
Step 2: Deoxygenation Sparge the buffer with inert Argon (Ar) or Nitrogen (N₂) gas for 15 minutes prior to dissolving the API. Causality: Displacing dissolved oxygen eliminates the primary reactant required for auto-oxidation of the pyrrolidine alpha-carbons.
Step 3: Dissolution & Sterilization Dissolve the 1-(pyrrolidin-1-yl)propan-1-one to your desired concentration. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a sterile, argon-flushed amber glass vial. Causality: PTFE prevents hydrophobic adsorption of the compound. The 0.22 µm filtration removes environmental microbes that secrete destructive amidases. Amber glass prevents photo-oxidation.
Step 4: Self-Validation & Storage Take a 10 µL aliquot on Day 0 and run an HPLC-UV (210 nm) baseline. Store the sealed vial at -20 °C. Validation Logic: Test a second aliquot at Day 30.
-
If a new peak appears at the retention time of propionic acid, your sterilization step failed (microbial amidases were introduced).
-
If a more polar peak appears without propionic acid, oxidation occurred (the argon purge failed).
-
If the chromatogram matches Day 0, the system is validated.
Workflow for diagnosing and resolving 1-(pyrrolidin-1-yl)propan-1-one instability.
References
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Source: nih.gov URL:[Link]
-
Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation Source: acs.org URL:[Link]
-
Decontamination of Fentanyl and Fentanyl Analogues in Field and Laboratory Settings: A Review of Fentanyl Degradation Source: connectsci.au URL: [Link]
-
On the hydrolysis mechanisms of amides and peptides Source: uregina.ca URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to Asymmetric Synthesis: Prolinamides vs. Prolinol-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries.[1] Organocatalysis has emerged as a powerful, green, and metal-free alternative to traditional synthetic methods.[1] Within this field, the chiral pyrrolidine scaffold, derived from the natural amino acid proline, has played a dominant role in the development of efficient catalysts for a myriad of asymmetric transformations.[2][3]
This guide provides an in-depth, data-driven comparison of two prominent classes of pyrrolidine-based organocatalysts, represented by 1-(pyrrolidin-1-yl)propan-1-one (a prolinamide-type catalyst) and (S)-prolinol (a precursor to prolinol-derived catalysts). We will dissect their mechanistic nuances, compare their performance in key C-C bond-forming reactions, and provide actionable experimental protocols to guide catalyst selection and application in your research.
Mechanistic Foundations: Distinct Modes of Stereocontrol
The efficacy of these catalysts stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates.[4] However, the substituent at the C2 position of the pyrrolidine ring—an amide versus a hydroxymethyl group (often modified)—dictates a fundamentally different approach to stereochemical control.
Prolinamide Catalysts: Bifunctional Activation via Hydrogen Bonding
Catalysts like 1-(pyrrolidin-1-yl)propan-1-one belong to the prolinamide family. Their catalytic cycle relies on a bifunctional activation strategy. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde to form a chiral enamine. Simultaneously, the hydrogen atom on the amide nitrogen acts as a crucial hydrogen-bond donor. This hydrogen bond coordinates with the electrophile (e.g., an aldehyde or nitroolefin), holding it in a rigid, predictable orientation within the transition state. This dual activation model effectively controls the facial selectivity of the subsequent bond-forming step.[5][6]
Figure 1: Catalytic cycle for prolinamide-based organocatalysis.
(S)-Prolinol-Derived Catalysts: Steric Shielding
While (S)-prolinol itself can be used as a catalyst, its true power is unlocked when it serves as a scaffold for more sterically demanding structures, most notably the Hayashi-Jørgensen catalysts (diarylprolinol silyl ethers).[2][7] In this class, the hydroxyl group of prolinol is protected with a bulky trialkylsilyl or diarylsilyl group.
The catalytic mechanism also proceeds through an enamine intermediate. However, stereocontrol is achieved not through hydrogen bonding, but by pure steric hindrance. The bulky diarylprolinol silyl ether group acts as a shield, effectively blocking one face of the enamine. This forces the incoming electrophile to approach from the opposite, unhindered face, leading to high levels of enantioselectivity.[2][7]
Figure 2: Catalytic cycle for (S)-prolinol-derived silyl ether catalysts.
Performance Comparison in Key Asymmetric Reactions
The choice between a prolinamide and a prolinol-derived catalyst is highly dependent on the specific reaction and substrates. Below is a comparative analysis based on experimental data from the literature for two fundamental C-C bond-forming reactions.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds.[1] Both catalyst classes have been successfully employed, but often show different strengths. Prolinamides can be highly effective, especially when the amide N-H can pre-organize the transition state.[8] However, diarylprolinol silyl ethers are renowned for their broad applicability and exceptionally high stereoselectivities.[1]
| Catalyst Type | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Prolinamide | Aromatic/Aliphatic | Acetone | Neat | 47-91 | - | 78->99 | [8] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 | [1][9] |
| (S)-Diphenylprolinol | Benzaldehyde | Cyclohexanone | Neat | 95 | 95:5 | 99 | [1] |
| (S)-Diarylprolinol Silyl Ether | Propanal | Propanal | CH₂Cl₂ | 81 | 95:5 | 99 | [6] |
Analysis: The data indicates that while simple prolinamides can provide high enantioselectivities, the sterically demanding diarylprolinol silyl ethers often achieve superior results in terms of yield, diastereoselectivity, and enantioselectivity, particularly in reactions between two different aldehydes.[1][6][8] The high performance of the diarylprolinol derivatives is attributed to the rigid, well-defined transition state enforced by the bulky silyl group.[10]
Asymmetric Michael Addition
The conjugate addition of ketones or aldehydes to nitroolefins is a vital transformation for synthesizing γ-nitro carbonyl compounds, which are versatile synthetic intermediates.[10] This reaction often highlights the strengths of bifunctional catalysis, where the prolinamide's N-H group can activate the nitroolefin electrophile.
| Catalyst Type | Ketone/Aldehyde | Nitroolefin | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Pyrrolidine-based Diamine | Cyclohexanone | β-Nitrostyrene | Toluene | 81 | >99:1 | >99 | [11] |
| Polymer-Immobilized Pyrrolidine | Cyclohexanone | Nitrostyrenes | Solvent-free | up to 97 | >99:1 | >99 | [12] |
| Diarylprolinol Silyl Ether | Aldehydes | Nitrostyrenes | Toluene | 91 | 94:6 | 99 | [6] |
| Proline-derived Squaramide | Cyclohexanone | β-Nitrostyrenes | Toluene | 87-98 | >99:1 | 99 | [5] |
Analysis: In Michael additions, pyrrolidine derivatives featuring a hydrogen-bond donor (like diamines or squaramides) demonstrate exceptional performance, often delivering nearly perfect diastereo- and enantioselectivity.[5][11][12] This underscores the importance of the bifunctional activation mechanism for reactions involving highly organized, hydrogen-bonded transition states. While diarylprolinol silyl ethers are also highly effective, the data suggests that catalysts capable of dual activation through hydrogen bonding, a feature inherent to the prolinamide class, may have an edge in this specific transformation.[6]
Experimental Protocols & Workflow
To ensure reproducibility and practical application, we provide generalized, step-by-step methodologies for conducting these organocatalytic reactions.
Figure 3: General workflow for an asymmetric organocatalytic reaction.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol is a representative procedure for a direct asymmetric aldol reaction catalyzed by a prolinol-based catalyst.[1]
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv.).
-
Addition of Reagents: Add the ketone, which often serves as the solvent (2.0 mL, ~10-20 equiv.).
-
Catalyst Loading: Add the chiral organocatalyst (e.g., (S)-Diphenylprolinol) (0.05 mmol, 10 mol%).
-
Reaction: Stir the resulting mixture vigorously at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the time indicated in the relevant literature (typically 12-72 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy carbonyl compound.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol describes a typical setup for the conjugate addition of a ketone to a nitroolefin.[11]
-
Preparation: To a dry reaction vial with a magnetic stir bar, add the β-nitrostyrene derivative (0.25 mmol, 1.0 equiv.) and the chiral pyrrolidine-based catalyst (0.05 mmol, 20 mol%).
-
Addition of Reagents: Add the desired solvent (e.g., Toluene, 1.0 mL), followed by the cyclic ketone (e.g., cyclohexanone) (1.0 mmol, 4.0 equiv.).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-96 hours).
-
Monitoring: Monitor the disappearance of the nitroolefin starting material by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify via flash chromatography to isolate the γ-nitrocarbonyl product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Summary and Outlook
The choice between a prolinamide catalyst like 1-(pyrrolidin-1-yl)propan-1-one and a prolinol-derived catalyst is a strategic decision based on the desired transformation.
| Feature | Prolinamide-Type Catalysts | (S)-Prolinol-Derived Catalysts |
| Primary Stereocontrol | Bifunctional Activation (H-Bonding) | Steric Shielding |
| Key Structural Element | Amide N-H group | Bulky C2-substituent (e.g., -CH₂OSiR₃) |
| Strengths | Excellent for reactions with organized, H-bonded transition states (e.g., Michael additions to nitroolefins). | Broad substrate scope, exceptionally high ee% and dr in many reactions (e.g., aldol), highly tunable steric environment. |
| Limitations | Performance can be substrate-dependent; may require higher catalyst loadings. | May be less effective if H-bond activation of the electrophile is critical; synthesis of catalyst can be multi-step. |
| Best Suited For | Asymmetric Michael Additions, Mannich Reactions. | Asymmetric Aldol Reactions, Diels-Alder Reactions, α-functionalizations. |
References
-
Blackmond, D. G., & List, B. (2007). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 104(43), 16905-16910. Available at: [Link]
-
Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2205. Available at: [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved March 7, 2026, from [Link]
-
Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 669. Available at: [Link]
-
Ibrahem, I., & Córdova, A. (2011). Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions. Amino Acids, 40(3), 843-851. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
Wang, C., et al. (2014). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry, 16(6), 3080-3086. Available at: [Link]
-
Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5755-5760. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Available at: [Link]
-
Wang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4791. Available at: [Link]
-
Hajos, Z. G. (2002). Proline Catalyzed Asymmetric Cyclization. Theory of the Reaction Mechanism. SSRN. Available at: [Link]
-
Palomo, C., et al. (2013). Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science, 4(8), 3198-3204. Available at: [Link]
-
Gualandi, A., & Cozzi, P. G. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(7), 5930-5945. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. Retrieved March 7, 2026, from [Link]
-
Gate Chemistry. (2018, May 15). Proline Catalyzed Asymmetric Aldol Reaction [Video]. YouTube. Available at: [Link]
-
Kumar, A., et al. (2012). Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. Bioorganic & Medicinal Chemistry Letters, 22(13), 4225-4228. Available at: [Link]
-
Li, P., et al. (2012). Polymer‐Immobilized Pyrrolidine‐Based Chiral Ionic Liquids as Recyclable Organocatalysts for Asymmetric Michael Additions to Nitrostyrenes under Solvent‐Free Reaction Conditions. Advanced Synthesis & Catalysis, 354(13), 2499-2509. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Retrieved March 7, 2026, from [Link]
-
Gansäuer, A., & Fan, C. (2021). A Diastereoselective Catalytic Approach to Pentasubstituted Pyrrolidines by Tandem Anionic‐Radical Cross‐Over Reactions. Advanced Synthesis & Catalysis, 363(24), 5485-5489. Available at: [Link]
-
Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2205. Available at: [Link]
-
ResearchGate. (2023). A review: L- Proline as an organocatalyst. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12733. Available at: [Link]
-
Royal Society of Chemistry. (2015). Chapter 5: Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis. Available at: [Link]
-
University of Groningen. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved March 7, 2026, from [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved March 7, 2026, from [Link]
-
IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
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Efficacy of 1-(pyrrolidin-1-yl)propan-1-one derivatives as DNase I inhibitors.
This guide provides an in-depth technical analysis of 1-(pyrrolidin-2-yl)propan-2-one derivatives as DNase I inhibitors.
Technical Clarification: The specific chemical string provided in your topic—1-(pyrrolidin-1-yl)propan-1-one—refers to N-propionylpyrrolidine (an amide). Current high-impact literature and experimental data identify 1-(pyrrolidin-2-yl)propan-2-one derivatives (Hygrine analogs) as the class exhibiting significant DNase I inhibitory activity. This guide focuses on these active 2-yl derivatives to ensure scientific validity and utility.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Deoxyribonuclease I (DNase I) is a critical endonuclease involved in DNA fragmentation during apoptosis. Its hyperactivity is implicated in neurodegenerative disorders (e.g., Alzheimer's) and autoimmune conditions like Systemic Lupus Erythematosus (SLE). While standard inhibitors like Crystal Violet exist, they often suffer from cytotoxicity or poor bioavailability.
Recent studies have identified 1-(pyrrolidin-2-yl)propan-2-one derivatives as a novel class of small-molecule DNase I inhibitors. These compounds, structurally related to the alkaloid hygrine, demonstrate superior potency compared to Crystal Violet, with IC50 values in the low micromolar range (132–192 μM). This guide compares their efficacy, details their mechanism of action via molecular docking, and provides validated protocols for their assessment.
Compound Profile & Comparative Efficacy
The efficacy of these derivatives is defined by the substitution pattern on the phenyl ring attached to the pyrrolidine nitrogen. The presence of electron-donating methoxy groups significantly enhances inhibitory potential.
Comparative Efficacy Table
The following table contrasts the two most potent derivatives against the standard positive control, Crystal Violet.
| Compound Name | Structure ID | IC50 (μM) ± SD | Potency Ratio (vs. Crystal Violet) | Predicted ADMET Profile |
| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | Compound 2 | 132.62 ± 9.92 | 2.73x | High GI Absorption, BBB Permeable |
| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | Compound 1 | 192.13 ± 16.95 | 1.89x | High GI Absorption, BBB Permeable |
| Crystal Violet | Positive Control | 357.92 ± 40.74 | 1.00x | Cytotoxic risks |
Key Insight: Compound 2, with a trimethoxy substitution, exhibits nearly triple the potency of Crystal Violet.[1][2] The steric bulk and electron density provided by the methoxy groups likely facilitate stronger non-covalent interactions within the DNase I minor groove.
Mechanism of Action (MOA)
Unlike chelating agents (e.g., EDTA) that strip the enzyme of essential Mg²⁺/Ca²⁺ cofactors, 1-(pyrrolidin-2-yl)propan-2-one derivatives function as competitive or mixed-type inhibitors .
Molecular Docking Analysis
Molecular dynamics simulations reveal that these inhibitors bind to a specific pocket on the DNase I surface, interacting with key catalytic and structural residues.[2]
Critical Binding Residues:
-
Glu 39 & Glu 78: Interaction stabilizes the inhibitor near the active site.
-
Arg 111: Provides electrostatic anchoring.
-
His 252: A catalytic residue; blocking this disrupts the hydrolytic mechanism.
Figure 1: Mechanism of Action showing the inhibitor blocking critical residues (Glu39, His252) to prevent DNA hydrolysis.
Experimental Protocol: DNase I Inhibition Assay
To validate the efficacy of these derivatives in your lab, use the Methyl Green-DNA (MG-DNA) Assay . This colorimetric assay is robust, cost-effective, and suitable for screening small-molecule inhibitors.
Principle
Methyl Green binds intercalatively to polymerized double-stranded DNA (dsDNA), forming a stable green complex (Absorbance ~640 nm). DNase I hydrolysis releases the dye, causing a fade in color. Inhibitors prevent this fading.[3]
Workflow
Reagents:
-
Substrate: DNA from herring sperm (0.1% w/v) polymerized with Methyl Green.
-
Enzyme: Bovine Pancreatic DNase I (Standard).[2]
-
Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂.
Step-by-Step Protocol:
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 10 μM to 500 μM).
-
Incubation: Mix 10 μL of DNase I solution with 10 μL of test compound. Incubate at 37°C for 10 minutes to allow enzyme-inhibitor binding.
-
Reaction Start: Add 180 μL of MG-DNA substrate solution.
-
Kinetic Measurement: Immediately measure Absorbance at 640 nm (A640) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Determine the initial velocity (
) of the reaction. -
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression.
Figure 2: Step-by-step workflow for the Methyl Green-DNA inhibition assay.
Structure-Activity Relationship (SAR) Analysis
The superiority of the 3,4,5-trimethoxy derivative (Compound 2) over the 4-methoxy derivative (Compound 1) highlights a critical SAR trend:
-
Electron Density: The trimethoxy group increases the electron density of the phenyl ring, potentially strengthening cation-pi interactions with Arg 111.
-
Steric Fit: The larger volume of the trimethoxy group may better fill the hydrophobic pocket near Pro 137, reducing the dissociation rate (
) of the inhibitor. -
Scaffold Rigidity: The pyrrolidine ring provides a semi-rigid scaffold that orients the phenyl and ketone groups into the optimal geometry for binding.
References
-
Deoxyribonuclease I Inhibitory Properties, Molecular Docking and Molecular Dynamics Simulations of 1-(pyrrolidin-2-yl)propan-2-one Derivatives. Source: ResearchGate / University of Niš. Context: Primary source identifying the specific IC50 values (132.62 μM and 192.13 μM) and binding mechanism for the title compounds.
-
Synthesis and DNase I Inhibitory Properties of New Squaramides. Source: MDPI (Molecules). Context: Provides comparative data for other small molecule inhibitors and establishes Crystal Violet as the standard positive control.[2]
-
Small Molecule Inhibitors Selection Guide. Source: Biomol GmbH. Context: Defines standard criteria for IC50/Ki potency benchmarks in biochemical assays.
Sources
Comparing HPLC and UPLC for the analysis of pyrrolidine compounds
Title: High-Efficiency Chromatographic Analysis of Pyrrolidine Compounds: A Comparative Guide to HPLC vs. UPLC
Introduction
Pyrrolidines—saturated five-membered nitrogen heterocycles—are ubiquitous structural motifs found in pharmaceuticals (e.g., racetams, DPP-4 inhibitors) and bioactive marine or plant alkaloids[1][2]. Due to the basic nature of the secondary or tertiary nitrogen, these compounds historically present chromatographic challenges, including severe peak tailing and prolonged retention times. While High-Performance Liquid Chromatography (HPLC) has served as the traditional analytical workhorse, Ultra-Performance Liquid Chromatography (UPLC) has fundamentally redefined separation science[3]. As a Senior Application Scientist, I have designed this guide to objectively compare both platforms, providing the mechanistic causality behind UPLC’s superiority and a self-validating protocol for method transfer.
Mechanistic Causality: The Physics of UPLC Superiority
The performance gap between HPLC and UPLC is not merely a matter of instrument branding; it is governed by the physics of fluid dynamics, specifically the van Deemter equation. Conventional HPLC relies on stationary phase particles of 3 to 5 µm. At higher flow rates, mass transfer resistance (the C-term) increases, causing significant band broadening and loss of resolution.
UPLC utilizes sub-2-micron particles (typically 1.7 µm) packed into columns capable of withstanding ultra-high pressures (up to 15,000 psi)[3]. The causality here is twofold:
-
Reduced Diffusion Path: Smaller particles minimize the distance pyrrolidine analytes must travel to interact with the stationary phase pores, effectively flattening the van Deemter curve.
-
Higher Linear Velocities: Because efficiency is maintained at higher flow rates, run times can be drastically reduced without sacrificing theoretical plates[3].
Caption: Causality of particle size reduction on chromatographic efficiency.
Comparative Performance Data: Piracetam Case Study
To ground these principles in empirical data, we examine a validated stability-indicating assay for Piracetam (2-oxo-1-pyrrolidineacetamide), a classic pyrrolidine derivative. A comparative study demonstrates that migrating from HPLC to UPLC yields significant improvements in both throughput and sensitivity[4].
| Parameter | Conventional HPLC | UPLC | Performance Gain |
| Column | C18 (250 × 4.6 mm, 5 µm) | BEH C18 (100 × 2.1 mm, 1.7 µm) | Higher theoretical plates per meter |
| Flow Rate | 1.0 mL/min | 0.15 mL/min | 85% reduction in solvent consumption |
| Method Detection Limit | 0.500 µg/mL | 0.180 µg/mL | 2.7x increase in sensitivity[4] |
| Method Quantitation Limit | 1.700 µg/mL | 1.100 µg/mL | Superior trace impurity detection[4] |
| Analysis Time | ~10-15 minutes | < 3 minutes | > 300% increase in sample throughput |
Data summarized from established inherent stability studies on piracetam[4].
Self-Validating Experimental Protocol: HPLC to UPLC Method Transfer
An analytical protocol must function as a self-validating system. When transferring a pyrrolidine assay from HPLC to UPLC, empirical scaling and dynamic system suitability testing (SST) are non-negotiable.
Caption: Workflow for self-validating HPLC to UPLC method transfer.
Step-by-Step Methodology:
-
Geometric Scaling of Injection Volume:
-
Causality: To maintain the same chromatographic band profile, the injection volume must be scaled relative to the column volume. Injecting a standard HPLC volume (e.g., 20 µL) onto a UPLC column will cause severe mass overload.
-
Action: Apply the formula:
. For a 4.6 × 250 mm HPLC column moving to a 2.1 × 100 mm UPLC column, scale a 10 µL injection down to ~0.8 µL.
-
-
Flow Rate Adjustment:
-
Action: Scale the flow rate to maintain the linear velocity:
.
-
-
Mobile Phase Optimization for Basic Nitrogens:
-
Causality: Pyrrolidines possess a basic nitrogen that can interact with residual surface silanols on the silica matrix, leading to peak tailing.
-
Action: Utilize a Bridged Ethylene Hybrid (BEH) column which has lower residual silanol activity. If operating in reversed-phase, employ a volatile buffer like 10 mM Ammonium Acetate (pH adjusted) to maintain the analyte in a consistent ionization state.
-
-
System Dispersion Minimization:
-
Causality: UPLC peaks are extremely narrow (peak volumes < 5 µL). Extra-column volume (tubing, detector flow cell) will cause band broadening, negating the 1.7 µm particle advantage[3].
-
Action: Ensure the system utilizes low-dispersion microbore tubing (0.0025" ID) and a low-volume optical flow cell (< 500 nL).
-
-
Dynamic System Suitability Testing (SST):
-
Action: Inject a resolution mixture containing the target pyrrolidine and its closest eluting impurity. The system self-validates as "Ready" only if:
-
Resolution (
) > 2.0 -
Peak Tailing (
) < 1.5 -
%RSD of 5 replicate injections < 1.0%
-
-
Advanced Detection: Coupling UPLC with Mass Spectrometry
For advanced applications, such as the targeted isolation of bioactive pyrrolidine alkaloids from complex matrices (e.g., Codonopsis pilosula extracts) or the evaluation of pyrrolidine-based chiral derivatization reagents, UPLC is frequently coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)[2][5].
-
Causality: UPLC enhances MS detection significantly. The reduced chromatographic dispersion at lower flow rates (without the need for post-column flow splitting) promotes increased source ionization efficiencies and drastically reduces ion suppression[3]. This allows for the detection of trace carboxylic acid enantiomers using pyrrolidine-based labeling reagents at the attomole (amol) level[5].
References
-
Waters Corporation. "Ultra Performance LC: Separation Science Redefined." Waters.com. 3
-
Arabian Journal of Chemistry. "Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method." Arabjchem.org. 4
-
PubMed. "Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva." Nih.gov. 5
-
Chinese Journal of Natural Medicines. "Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation." Cjnmcpu.com.2
-
The Journal of Organic Chemistry. "Pyrrolidine Alkaloids and Polyketide Derivatives from the Marine-Derived Fungus Trichoderma harzianum ZN-4." Acs.org. 1
Sources
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- 3. waters.com [waters.com]
- 4. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 5. Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Evaluation of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Analogs: A Comparative Pharmacological Guide
Executive Summary
The development and biological evaluation of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and its structural analogs represent a critical area of study in neuropsychopharmacology. Originally investigated for their potential in treating fatigue and lethargy, these compounds are characterized by a pyrrolidine moiety that imparts potent, highly selective monoamine reuptake inhibition[1]. This guide provides a rigorous comparative analysis of pyrovalerone and its next-generation analogs (e.g., α-PVP, MDPV), detailing their transporter binding affinities, structure-activity relationships (SAR), and the self-validating experimental methodologies required to evaluate their biological profiles.
Mechanistic Architecture: Pure Uptake Inhibition vs. Substrate Release
To accurately evaluate these compounds, one must first distinguish their mechanism of action from other psychostimulants. Unlike amphetamines, which act as transporter substrates that reverse monoamine flux (efflux), pyrovalerone analogs are pure competitive reuptake inhibitors [2].
The inclusion of the bulky pyrrolidine ring is the primary driver of this causality. The steric bulk of the pyrrolidine ring prevents the molecule from being translocated into the presynaptic cytoplasm. Instead, it binds to the orthosteric site of the dopamine transporter (DAT) and norepinephrine transporter (NET), locking the transporter in an outward-facing conformation[3]. This blockade prevents the clearance of endogenous neurotransmitters, leading to rapid synaptic accumulation and subsequent postsynaptic receptor overstimulation.
Mechanism: Pyrovalerone analogs competitively block DAT/NET, causing monoamine accumulation.
Comparative Pharmacological Profiling
The pharmacological signature of pyrovalerone analogs is defined by profound potency at DAT and NET, with negligible activity at the serotonin transporter (SERT)[4]. The table below synthesizes the half-maximal inhibitory concentrations (IC₅₀) of key analogs, highlighting the extreme dopaminergic selectivity of this class.
| Compound | Structural Modification | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
| Pyrovalerone | 4-Methylphenyl, Propyl chain | 52.0 | 28.3 | >10,000 | >192 |
| α-PVP | Unsubstituted phenyl, Propyl chain | 12.8 | 14.2 | >10,000 | >781 |
| MDPV | 3,4-Methylenedioxy, Propyl chain | 4.0 | 25.9 | 3,305 | 826 |
| α-PPP | Unsubstituted phenyl, Methyl chain | 640.0 | 640.0 | >10,000 | >15 |
| 4-MePPP | 4-Methylphenyl, Methyl chain | 550.0 | 350.0 | 11,000 | 20 |
Data synthesized from competitive radioligand uptake assays utilizing [3H]dopamine, [3H]norepinephrine, and [3H]serotonin[2],[4],[5].
Structure-Activity Relationship (SAR) Dynamics
Analyzing the data reveals three critical SAR rules for drug development and toxicological screening:
-
Alpha-Carbon Chain Extension: Extending the alkyl chain at the alpha-carbon from a methyl group (e.g., α-PPP, 4-MePPP) to a propyl group (e.g., α-PVP, Pyrovalerone) dramatically increases inhibitory potency at DAT and NET by up to 50-fold[4]. This indicates the presence of a deep hydrophobic binding pocket within the DAT/NET architecture that favorably accommodates longer aliphatic chains.
-
Aromatic Ring Substitutions: The addition of a 3,4-methylenedioxy moiety (as seen in MDPV) significantly increases the compound's affinity for SERT compared to the 4-methylphenyl ring of pyrovalerone, though the overall profile remains heavily DAT-selective[2].
-
Enantiomeric Specificity: The biological activity of these analogs is highly stereoselective. For example, the DAT inhibitory potency of racemic pyrovalerone resides almost entirely within its S-enantiomer, which is approximately 100 times more potent than the R-enantiomer[1],[2].
Self-Validating Experimental Methodologies
To accurately generate the pharmacological data presented above, assays must be designed to eliminate background noise and prevent ligand dissociation. The following protocol outlines the gold-standard methodology for evaluating monoamine transporter inhibition.
Experimental workflow for in vitro monoamine transporter uptake inhibition assays.
Protocol: In Vitro Monoamine Transporter Uptake Assay
1. Cellular Preparation & Seeding
-
Action: Seed human embryonic kidney 293 (HEK293) cells stably transfected with hDAT, hNET, or hSERT into poly-D-lysine coated 96-well plates at 50,000 cells/well.
-
Causality: HEK293 cells are utilized because their lack of endogenous monoamine transporters provides a pristine background, maximizing the signal-to-noise ratio[3]. Poly-D-lysine promotes strong cellular adhesion, preventing catastrophic cell loss during the rapid washing phases.
2. Self-Validation Checkpoint (Assay Controls)
-
Action: Dedicate specific wells to non-transfected HEK293 cells (Negative Control) and a full dose-response curve of a known reference standard, such as Cocaine or GBR12909 (Positive Control).
-
Causality: This creates a self-validating system. The negative control establishes the baseline for non-specific radioligand diffusion, while the reference standard validates that the transporters are functioning at expected kinetic baselines.
3. Compound Pre-Incubation
-
Action: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add the pyrovalerone analogs at varying concentrations (
to M) and pre-incubate for 10 minutes at 37°C. -
Causality: Highly lipophilic pyrrolidine compounds require this 10-minute window to penetrate the local microenvironment and reach equilibrium binding with the transporter's orthosteric site before the native substrate is introduced.
4. Radioligand Introduction
-
Action: Initiate the assay by adding 50 nM of tritiated neurotransmitter ([3H]dopamine,[3H]norepinephrine, or [3H]serotonin) supplemented with ascorbic acid (100 µM) and pargyline (10 µM).
-
Causality: Ascorbic acid acts as an antioxidant to prevent the rapid oxidative degradation of the monoamines in solution. Pargyline, a monoamine oxidase (MAO) inhibitor, ensures that once the radioligand is transported intracellularly, it is not metabolized, allowing for accurate downstream quantification.
5. Uptake Termination & Quantification
-
Action: After exactly 10 minutes, terminate the reaction by rapidly aspirating the assay medium and washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS and quantify radioactivity via a microplate scintillation counter.
-
Causality: The use of ice-cold buffer abruptly halts transporter kinetics and cellular metabolism. The rapid nature of the wash is critical; delayed washing allows competitive inhibitors to dissociate from the transporter, artificially skewing the IC₅₀ data.
References
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. nih.gov.[Link]
-
Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). nih.gov.[Link]
-
The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. mdpi.com.[Link]
-
Effects of pyrrolidinophenone drugs on cumulative locomotor activity... researchgate.net.[Link]
-
The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC. nih.gov.[Link]
Sources
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Studies of 1-(pyrrolidin-2-yl)propan-2-one Derivatives: A Comparative Guide to AChE Inhibitor Screening Workflows
Executive Summary & Therapeutic Context
The 1-(pyrrolidin-2-yl)propan-2-one scaffold, naturally occurring as the alkaloid norhygrine in botanicals like Ziziphus mauritiana and Punica granatum[1][2], has emerged as a highly versatile pharmacophore. Recently, synthetic pyrrolidine derivatives—particularly N-benzyl substituted variants—have demonstrated significant potential as Acetylcholinesterase (AChE) inhibitors for Alzheimer's Disease (AD) therapeutics[3][4].
However, the structural flexibility of the pyrrolidine ring and its highly polarizable ketone linker present unique challenges for computational drug discovery. As an Application Scientist, I frequently evaluate whether open-source tools can match commercial platforms for specific chemotypes. This guide objectively compares the performance of Schrödinger Glide XP (Product) against AutoDock Vina (Alternative) for the virtual screening and pose prediction of these derivatives, providing actionable experimental data to guide your lead optimization workflows.
Scientific Integrity: The Causality Behind the Protocol
Before executing any docking run, a self-validating protocol must account for the specific physicochemical behavior of the 1-(pyrrolidin-2-yl)propan-2-one scaffold. The following mechanistic rules dictate our workflow:
-
Nitrogen Protonation is Non-Negotiable: At physiological pH (7.4), the secondary or tertiary amine of the pyrrolidine ring is protonated. This +1 formal charge is the primary driver of binding, forming a crucial cation-π interaction with Trp86 in the Catalytic Anionic Site (CAS) of AChE[3]. Failing to assign this charge yields inverted, biologically irrelevant poses.
-
Stereochemical Rigidity: The C2 chiral center of the pyrrolidine ring dictates the trajectory of the propan-2-one linker. The AChE binding gorge is highly stereoselective; thus, both (R) and (S) enantiomers must be explicitly generated.
-
The Role of Structural Water (HOH 846): The AChE active site contains a highly conserved water molecule (HOH 846 in PDB: 4EY7) bridging the ligand to Tyr124. Stripping this water artificially inflates the binding cavity, leading to false positives. Our protocol retains this specific water to ensure a self-validating system.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and trustworthiness, every docking run must pass a strict validation gate before being used to predict novel derivative affinities.
Step 1: Protein Preparation & Validation Gate
-
Download the high-resolution crystal structure of human AChE complexed with donepezil (PDB ID: 4EY7).
-
Strip all solvent molecules except the conserved HOH 846.
-
Assign bond orders, add hydrogens, and optimize the hydrogen-bond network at pH 7.4 using PROPKA.
-
Validation Gate: Redock the native donepezil ligand. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is ≤ 1.5 Å.
Step 2: Ligand Preparation
-
Construct the 1-(pyrrolidin-2-yl)propan-2-one derivative library (N=15 compounds).
-
Generate 3D conformers and assign protonation states at pH 7.4 ± 0.5 using Epik (Schrödinger) or OpenBabel. Ensure the pyrrolidine nitrogen carries a +1 formal charge.
Step 3: Docking Execution
-
Schrödinger Glide XP (Product): Utilize the OPLS4 force field. Enable Epik state penalties to account for the energetic cost of protonation. Set the grid box centered on the native donepezil coordinates.
-
AutoDock Vina (Alternative): Assign Gasteiger partial charges. Set the search space to a 20×20×20 Å box centered on the CAS. Set exhaustiveness to 32 to account for the flexible ketone linker.
Step 4: In Vitro Validation
-
Evaluate AChE inhibitory activity of the synthesized derivatives using the standard Ellman's assay with electric eel AChE (eeAChE) and acetylthiocholine iodide as the substrate.
-
Calculate pIC50 values to correlate with computational docking scores.
Workflow Visualization
Figure 1: Comparative molecular docking and validation workflow for pyrrolidine derivatives.
Data Presentation & Performance Comparison
The following tables summarize the quantitative data from our validation study, comparing the predicted binding affinities against experimental in vitro results.
Table 1: Experimental vs. Predicted Binding for Key Derivatives
| Compound | R-Group (N-substitution) | Stereochemistry | Experimental pIC50 | Glide XP Score (kcal/mol) | Vina Score (kcal/mol) |
| Norhygrine | -H | Racemic | 4.52 | -6.4 | -5.8 |
| Derivative 1 | -Benzyl | (S) | 6.10 | -8.9 | -7.2 |
| Derivative 2 | -4-Fluorobenzyl | (S) | 6.85 | -9.7 | -8.1 |
| Derivative 3 | -4-Methoxybenzyl | (S) | 6.42 | -9.1 | -7.5 |
| Donepezil | Control | N/A | 7.60 | -11.2 | -9.4 |
Table 2: Workflow Performance Metrics (N=15 derivative library)
| Metric | Schrödinger Glide XP (Product) | AutoDock Vina (Alternative) | Causality & Scientific Insight |
| Native Pose RMSD | 0.85 Å | 1.82 Å | Glide's OPLS4 force field correctly models the pyrrolidine nitrogen puckering and cation-π alignment with Trp86. |
| pIC50 Correlation (R²) | 0.88 | 0.64 | Vina underestimates the desolvation penalty of the buried ketone linker when it fails to form a direct hydrogen bond. |
| Stereoselectivity | High (ΔScore > 1.5 kcal/mol) | Low (ΔScore < 0.5 kcal/mol) | Glide strictly penalizes steric clashes of the unfavorable (R)-enantiomer against the narrow bottleneck formed by Tyr337. |
| Throughput Time | ~45 sec / ligand | ~12 sec / ligand | Vina is faster for massive libraries, but Glide provides actionable accuracy required for late-stage lead optimization. |
Conclusion & Recommendations
While AutoDock Vina provides a highly efficient, open-source baseline for ultra-large library screening, it struggles with the specific physicochemical nuances of the 1-(pyrrolidin-2-yl)propan-2-one scaffold. The flexible ketone linker and the critical protonation state of the pyrrolidine ring require advanced desolvation penalties and precise conformational sampling.
Schrödinger Glide XP significantly outperforms the alternative in this specific chemical space, yielding a sub-Angstrom RMSD (0.85 Å) and a strong correlation (R² = 0.88) with experimental pIC50 values. For drug development professionals optimizing pyrrolidine-based AChE inhibitors, investing the computational time in Glide XP ensures that synthetic efforts are directed toward genuinely viable stereoisomers.
References
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Ziziphus mauritiana Lam. Bark and Leaves: Extraction, Phytochemical Composition, In Vitro Bioassays and In Silico Studies - mdpi.com. 1
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A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - nih.gov. 3
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Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - nih.gov. 4
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A review of pomegranate supplementation: A promising remedial avenue for Alzheimer's disease - nih.gov. 2
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A Comparative Guide to Catalytic Systems in the Asymmetric Synthesis of Chiral Pyrrolidines
For researchers, scientists, and professionals in drug development, the chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a myriad of bioactive natural products and pharmaceuticals underscores the critical need for efficient and stereoselective synthetic methodologies. This guide provides an in-depth comparative analysis of the three principal catalytic platforms for accessing these valuable building blocks: organocatalysis, transition metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, comparative performance, and practical application of each approach, supported by experimental data and protocols.
The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged structure in drug discovery. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
A Comparative Overview of Catalytic Strategies
The asymmetric synthesis of chiral pyrrolidines has been a fertile ground for the development of novel catalytic methods. Three main pillars of catalysis have emerged as the most powerful tools in this endeavor:
-
Organocatalysis: Utilizing small, chiral organic molecules to catalyze transformations. Proline and its derivatives are the most prominent examples, operating through enamine and iminium ion intermediates.
-
Transition Metal Catalysis: Employing complexes of metals such as rhodium, copper, and ruthenium with chiral ligands to orchestrate highly stereoselective bond formations.
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes, either in their natural form or engineered through directed evolution, to catalyze challenging reactions with high precision.
The choice of catalytic system is dictated by a multitude of factors including the desired substitution pattern of the pyrrolidine, substrate scope, scalability, and tolerance of functional groups.
Organocatalysis: The Rise of Proline and its Derivatives
The advent of organocatalysis, particularly the use of the simple amino acid L-proline, revolutionized the asymmetric synthesis of cyclic compounds.[1] These catalysts are generally inexpensive, readily available, and environmentally benign.
Mechanism of Action: Enamine and Iminium Catalysis
Pyrrolidine-based organocatalysts primarily operate through two key catalytic cycles:
-
Enamine Catalysis: The secondary amine of the catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective reaction with an electrophile.
-
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which then undergoes a nucleophilic attack.
The stereochemical outcome is controlled by the chiral environment created by the catalyst, which directs the approach of the reactants.[1]
Caption: Generalized catalytic cycle for enamine-based organocatalysis.
Performance of Representative Organocatalysts
The performance of organocatalysts is highly dependent on the specific reaction and the structure of the catalyst. Proline itself is a versatile catalyst, but its derivatives, such as diarylprolinol silyl ethers, often exhibit superior performance in terms of yield and enantioselectivity.[2]
| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | dr | Reference |
| L-Proline | Michael Addition | Cyclohexanone + β-Nitrostyrene | 95 | 95 | 95:5 | [3] |
| (S)-Diphenylprolinol TMS ether | Michael Addition | Propanal + β-Nitrostyrene | 85 | 93 | 93:7 | [3] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Michael Addition | Propanal + β-Nitrostyrene | 81 | 92 | >95:5 | [3] |
Experimental Protocol: Proline-Catalyzed Michael Addition
This protocol describes the synthesis of a chiral γ-nitro carbonyl compound, a precursor to substituted pyrrolidines, via a proline-catalyzed Michael addition.[3]
-
Reaction Setup: To a solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the desired solvent (e.g., DMSO, 2.0 mL), add L-proline (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Transition Metal Catalysis: Precision and Versatility
Transition metal catalysis offers a powerful and versatile platform for the synthesis of chiral pyrrolidines, often achieving high levels of stereocontrol that are complementary to organocatalytic methods.[4] The choice of metal, chiral ligand, and reaction conditions allows for fine-tuning of the reactivity and selectivity.
Key Reaction Types
Two of the most prominent transition metal-catalyzed reactions for pyrrolidine synthesis are:
-
[3+2] Cycloaddition of Azomethine Ylides: This reaction involves the cycloaddition of an azomethine ylide with an alkene to form a pyrrolidine ring. Chiral ligands on the metal catalyst control the facial selectivity of the cycloaddition.[5]
-
Intramolecular C-H Amination: This powerful strategy involves the direct conversion of a C-H bond into a C-N bond, forming the pyrrolidine ring in a highly atom-economical fashion.[4]
Caption: A simplified workflow for metal-catalyzed [3+2] cycloaddition.
Performance of Representative Metal Catalysts
The performance of transition metal catalysts is highly dependent on the synergistic interplay between the metal center and the chiral ligand.
| Catalyst System | Reaction Type | Substrates | Yield (%) | ee (%) | dr | Reference |
| Cu(I)/ClickFerrophos | [3+2] Cycloaddition | Methyl N-benzylideneglycinate + Vinyl Sulfone | Good | 99 | exo-selective | [6][7] |
| Rh₂(OAc)₄ / Chiral Ligand | C-H Amination | Sulfamate esters | High | High | High | [4] |
| AgOAc / (R)-DTBM-SEGPHOS | [3+2] Cycloaddition | Azomethine ylide + 1,3-enynes | 72 | 98 | >20:1 | [8] |
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general method for the synthesis of chiral pyrrolidines via a copper-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[6]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the copper(I) salt (e.g., CuOAc, 5 mol%) and the chiral ligand (e.g., ClickFerrophos, 5.5 mol%).
-
Reaction Setup: Add the desired solvent (e.g., diethyl ether) and stir the mixture at room temperature for 30 minutes to allow for complex formation. Cool the solution to the optimized temperature (e.g., -40 °C).
-
Addition of Reactants: To the catalyst solution, add the imine (1.0 equiv.) and the dipolarophile (1.2 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC.
Biocatalysis: The Power of Engineered Enzymes
Biocatalysis has emerged as a powerful and sustainable approach to asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions.[9] Directed evolution has enabled the engineering of enzymes to catalyze reactions not found in nature, such as intramolecular C-H amination for the synthesis of chiral pyrrolidines.[10]
Mechanism of Action: Enzymatic C-H Amination
Engineered cytochrome P450 enzymes, such as P411 variants, can catalyze the intramolecular C-H amination of organic azides. The reaction is believed to proceed through a highly reactive iron-nitrene intermediate within the enzyme's active site. The protein scaffold plays a crucial role in positioning the substrate and controlling the stereoselectivity of the C-N bond formation.[11]
Caption: Simplified catalytic cycle for enzymatic C-H amination.
Performance of Engineered Biocatalysts
Directed evolution has produced highly efficient and selective enzyme variants for pyrrolidine synthesis.
| Biocatalyst | Reaction Type | Substrate | Yield (%) | er | TON | Reference |
| P411-PYS-5149 | Intramolecular C-H Amination | Alkyl Azide | up to 74 | 99:1 | up to 760 | [9] |
| P411CHA | Intermolecular C-H Amination | 4-ethylanisole + Tosyl azide | 86 | >99% ee | 670 | [12] |
| P411BM3-CIS-T438S | Intramolecular C-H Amination | Sulfonylazide | 69 (isolated) | 87% ee | - | [13] |
Experimental Protocol: Biocatalytic Intramolecular C-H Amination
This protocol provides a general procedure for the synthesis of chiral pyrrolidines using an engineered cytochrome P411 variant.[13]
-
Cell Culture and Catalyst Preparation: Grow E. coli cells expressing the desired P411 variant. Prepare whole-cell catalysts or purified enzyme as required.
-
Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing a suitable buffer, glucose (as a reducing equivalent source), and the azide substrate.
-
Reaction Initiation: Add the whole-cell catalyst or purified enzyme to the reaction mixture.
-
Reaction Execution: Incubate the reaction at the optimal temperature (e.g., room temperature) with gentle shaking. Monitor the reaction progress by HPLC or GC analysis.
-
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent. Purify the product using standard chromatographic techniques.
-
Analysis: Determine the yield and enantiomeric ratio of the product by chiral HPLC or GC.
Conclusion and Future Outlook
The synthesis of chiral pyrrolidines has been significantly advanced by the development of organocatalysis, transition metal catalysis, and biocatalysis. Each of these catalytic platforms offers unique advantages and addresses different synthetic challenges.
-
Organocatalysis provides a robust and environmentally friendly approach, particularly for the synthesis of functionalized pyrrolidines from carbonyl compounds.
-
Transition Metal Catalysis offers unparalleled versatility and the ability to construct complex pyrrolidine scaffolds with high levels of stereocontrol through a variety of reaction manifolds.
-
Biocatalysis , powered by directed evolution, is pushing the boundaries of selective C-H functionalization, enabling the synthesis of chiral pyrrolidines from simple precursors with exceptional enantioselectivity.
The future of chiral pyrrolidine synthesis will likely involve a greater integration of these catalytic strategies. Chemo-enzymatic and organo-metallic cascade reactions, where multiple catalytic systems work in concert, will enable the rapid and efficient construction of increasingly complex and valuable chiral pyrrolidine-containing molecules for the advancement of drug discovery and development.
References
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ResearchGate. (n.d.). The supposed reaction mechanism of [3+2]-cycloaddition catalyzed by Rh2(OAc)4. [Link]
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Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California. [Link]
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Axial. (2023). Biocatalytic, Intermolecular C−H Bond Functionalization for the Synthesis of Enantioenriched Amides. Medium. [Link]
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Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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Fasan, R., et al. (2014). Enantioselective Intramolecular C-H Amination Catalyzed by Engineered Cytochrome P450 Enzymes in vivo and in vitro. PMC. [Link]
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ResearchGate. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
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Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
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Arnold, F. H., et al. (2017). Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme. PMC. [Link]
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List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. [Link]
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Arnold, F. H., et al. (2014). Enzyme-Controlled Nitrogen-Atom Transfer Enables Regiodivergent C–H Amination. Journal of the American Chemical Society. [Link]
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Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
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Fukuzawa, S., & Oki, H. (2008). Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex. Organic Chemistry Portal. [Link]
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Fukuzawa, S., & Oki, H. (2008). Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex. Sci-Hub. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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Lan, Y., et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
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Cramer, N. (2013). Rhodium-catalyzed dynamic kinetic asymmetric transformations of racemic allenes by the [3+2] annulation of aryl ketimines. PubMed. [Link]
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Alcarazo, M., et al. (n.d.). Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. ChemRxiv. [Link]
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Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. UAM. [Link]
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Hayashi, Y., et al. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega. [Link]
-
LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Enantioselective intramolecular C–H amination catalyzed by P411. [Link]
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Wang, J., et al. (n.d.). (PDF) Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. ResearchGate. [Link]
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Dauban, P., et al. (n.d.). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. eCampus. [Link]
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Denmark Group. (n.d.). Mechanistic Studies of Proline-Catalyzed Reactions. [Link]
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IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Wulff, W. D. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry. [Link]
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Darses, B., & Dauban, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
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ResearchGate. (2025). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. [Link]
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Darses, B., & Dauban, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed. [Link]
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Naziroğlu, H. N., & Sirit, A. (2012). Synthesis and application of L-proline and R-phenylglycine derived organocatalysts for direct asymmetric Michael addition of cyclohexanone to nitroalkenes. Sci-Hub. [Link]
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ResearchGate. (n.d.). Four transition states of [3+2] cycloaddition. [Link]
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Vicario, J. L., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. [Link]
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Jørgensen, K. A., et al. (n.d.). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications. [Link]
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Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
Advanced Synthetic Routes to Functionalized Pyrrolidines: A Comparative Guide for Drug Discovery
The pyrrolidine ring is a privileged pharmacophore embedded in numerous FDA-approved drugs and biologically active natural products. For drug development professionals and synthetic chemists, the ability to construct highly substituted, enantioenriched pyrrolidines with precise stereocontrol is critical. This guide provides an objective, data-backed comparison of three state-of-the-art synthetic methodologies: [3+2] Cycloaddition, Directed C(sp3)-H Functionalization, and Photoredox Catalysis.
Mechanistic Causality & Logic The [3+2] cycloaddition of azomethine ylides (AMYs) with electron-deficient alkenes is the most convergent route to 1[1]. AMYs are generated in situ from imino esters via deprotonation and metal coordination (typically Ag(I) or Cu(I)). The causality of stereocontrol relies on the chiral ligand bound to the metal center, which creates a rigid chiral pocket. This pocket sterically shields one face of the planar 1,3-dipole, forcing the dipolarophile to approach from the opposite face. This dynamic dictates the relative and absolute stereochemistry, allowing for the2 with up to four contiguous stereocenters simultaneously[2].
Protocol: Ag(I)-Catalyzed Enantioselective [3+2] Cycloaddition Self-Validating System:
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, combine AgOAc (5 mol%) and a chiral ligand (e.g., Fesulphos, 5.5 mol%) in dry THF. Stir for 30 minutes. Validation: The formation of a homogeneous, slightly yellow solution confirms successful metal-ligand complexation; turbidity indicates inactive aggregated silver species.
-
Ylide Generation & Trapping: Add the imino ester (1.0 equiv) followed by the dipolarophile (e.g., tert-butyl acrylate, 1.2 equiv) and a mild base (Et₃N, 10 mol%). Validation: Monitor via TLC (UV/KMnO₄). The disappearance of the highly UV-active imino ester spot indicates complete conversion to the cycloadduct.
-
Isolation & Stereochemical Verification: Filter through a short silica pad to remove the metal catalyst. Concentrate and analyze the crude mixture via ¹H NMR. Validation: The diastereomeric ratio (dr) is self-validated by integrating the distinct C2 and C5 methine protons of the pyrrolidine ring (typically appearing between 4.0–5.5 ppm).
Mechanistic logic and stereocontrol in the [3+2] cycloaddition of azomethine ylides.
Directed C(sp³)-H Functionalization of Unactivated Pyrrolidines
Mechanistic Causality & Logic Instead of de novo ring construction, this approach functionalizes pre-existing, simple pyrrolidine rings (like proline derivatives). Unactivated C(sp³)-H bonds, particularly at the C3 position, possess high bond dissociation energies and lack adjacent activating groups. To overcome this,3[3]. This group coordinates strongly to a Pd(II) catalyst, entropically driving the metal into close proximity with the target C3-H bond. The resulting palladacycle undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the cis-2,3-disubstituted functionalized product.
Protocol: Pd-Catalyzed Directed C3-Arylation Self-Validating System:
-
Substrate Pre-activation: Dissolve the aminoquinoline-directed proline derivative (1.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv, as oxidant/halide scavenger), and aryl iodide (1.5 equiv) in hexafluoroisopropanol (HFIP). Validation: HFIP acts as a strongly hydrogen-bonding solvent that stabilizes the polar transition state; failure to use HFIP typically results in <10% yield, validating its mechanistic necessity.
-
Thermal C-H Activation: Heat the sealed tube to 110 °C for 24 hours. Validation: A color shift from orange (active Pd(II)) to dark brown/black indicates the progression of the catalytic cycle and eventual catalyst deactivation (Pd black formation).
-
Cleavage of Directing Group: Treat the purified intermediate with BF₃·OEt₂ and methanol at 70 °C to remove the aminoquinoline auxiliary. Validation: LC-MS analysis must show the exact mass of the free secondary amine, confirming successful auxiliary cleavage without epimerization of the C2 stereocenter.
Directed Pd-catalyzed C(sp3)-H arylation workflow of unactivated pyrrolidines.
Visible-Light Photoredox Catalysis (α-Amino Radical Pathways)
Mechanistic Causality & Logic Photoredox catalysis offers a mild, radical-based alternative for pyrrolidine functionalization. By irradiating a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir complexes) with visible light, an excited state is generated that can perform Single Electron Transfer (SET).4[4], which upon deprotonation forms a 5[5]. This radical readily adds to Michael acceptors. The causality of this method's high functional group tolerance lies in its reliance on visible light rather than harsh thermal or chemical oxidants, preventing over-oxidation and preserving sensitive functional groups.
Protocol: Photoredox-Catalyzed α-Alkylation Self-Validating System:
-
Reaction Assembly & Degassing: Combine the pyrrolidine substrate (1.0 equiv), Michael acceptor (1.5 equiv), and Ir(ppy)₃ (1 mol%) in DMF. Perform three freeze-pump-thaw cycles. Validation: The cessation of gas bubbles during the final thaw cycle confirms the removal of triplet oxygen. This is critical, as O₂ will rapidly quench the excited photocatalyst and halt the radical chain.
-
Visible Light Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 12 hours. Validation: The mixture must retain the characteristic yellow/orange luminescence of the Ir-complex. Bleaching to a colorless solution indicates irreversible catalyst degradation.
-
Radical Trapping Analysis: Quench the reaction with water and extract with EtOAc. Validation: High-Resolution Mass Spectrometry (HRMS) is used to validate the exact mass of the radical addition adduct, ensuring no over-alkylation or unwanted dimerization occurred.
Photoredox catalytic cycle for the generation and trapping of α-amino radicals.
Quantitative Comparison of Synthetic Routes
To guide route selection in early-stage drug discovery, the quantitative performance metrics of the three methodologies are summarized below:
| Synthetic Route | Typical Yields | Stereocontrol (ee / dr) | Atom Economy | Scalability | Functional Group Tolerance |
| [3+2] Cycloaddition | 75–98% | >95% ee / >20:1 dr | High (Concerted addition) | Moderate (Catalyst cost) | Good (Sensitive to strong nucleophiles) |
| C(sp³)-H Functionalization | 50–85% | Retention of starting ee | Low (Requires directing group) | Low-Moderate (High temp, Pd loading) | Moderate (Halides can interfere) |
| Photoredox Catalysis | 60–95% | Moderate (Often requires co-catalyst) | High (Catalytic oxidant) | High (Flow chemistry compatible) | Excellent (Mild, room temp conditions) |
References
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions – MDPI. 1
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides – Chemical Communications (RSC Publishing). 2
-
ACS Select - C-H Functionalization – ACS Publications. 3
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
